molecular formula C34H31N5O2 B12374560 CDD-1845

CDD-1845

货号: B12374560
分子量: 541.6 g/mol
InChI 键: CTPLSMAVLSTZPJ-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CDD-1845 is a useful research compound. Its molecular formula is C34H31N5O2 and its molecular weight is 541.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C34H31N5O2

分子量

541.6 g/mol

IUPAC 名称

2-isoquinolin-4-yl-3-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide

InChI

InChI=1S/C34H31N5O2/c1-22(24-17-16-23-9-3-4-10-25(23)19-24)37-34(41)28-13-7-14-30-32(28)39(18-8-15-31(40)35-2)33(38-30)29-21-36-20-26-11-5-6-12-27(26)29/h3-7,9-14,16-17,19-22H,8,15,18H2,1-2H3,(H,35,40)(H,37,41)/t22-/m0/s1

InChI 键

CTPLSMAVLSTZPJ-QFIPXVFZSA-N

手性 SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65

规范 SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide on CDD-1845: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

An extensive search for the chemical compound designated as CDD-1845 has been conducted to provide an in-depth technical guide covering its chemical structure, quantitative data, experimental protocols, and associated signaling pathways.

Unfortunately, publicly available scientific databases and literature do not contain information on a specific molecule with the identifier "this compound". The search yielded results for related but distinct terms, which are detailed below:

  • CDD-0102: A muscarinic M1 receptor agonist with a defined chemical structure.[1]

  • Conserved Domain Database (CDD): A database of protein domain families, where "CDD" is an acronym for the database itself and not a specific small molecule.[2][3]

  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-studied environmental toxin. While it is a chlorinated dibenzodioxin (CDD), it is not referred to as this compound.[4]

  • UN 1845: This is the United Nations number for solid carbon dioxide, commonly known as dry ice, used in shipping.[5][6][7][8][9]

The lack of specific information for "this compound" prevents the creation of the requested technical guide, including data tables and visualizations of signaling pathways.

We request that you verify the identifier of the compound. It is possible that "this compound" may be an internal project code, a very recent discovery not yet in the public domain, or a typographical error. If you can provide an alternative identifier such as a Chemical Abstracts Service (CAS) number, a systematic IUPAC name, a SMILES string, or a reference to a patent or publication, we would be pleased to revisit your request and compile the comprehensive technical guide you require.

References

Whitepaper: The Discovery and Synthesis of CDD-1845, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and synthesis of a novel compound, CDD-1845, is provided below. Please note that "this compound" does not correspond to a known molecule in the public domain as of late 2025. Therefore, this guide is a representative example of a technical whitepaper, structured to meet the user's specifications and can be used as a template for documenting a real compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document details the discovery, synthesis, and preliminary characterization of this compound, a novel small molecule inhibitor of Tyr-kinase X (TK-X). Aberrant TK-X activity has been implicated in the pathogenesis of various solid tumors. This compound was identified through a high-throughput screening campaign and subsequently optimized via structure-activity relationship (SAR) studies to yield a potent and selective inhibitor with favorable drug-like properties. This whitepaper provides a comprehensive overview of the discovery workflow, the synthetic route, and the key experimental data generated to date.

Discovery of this compound

The discovery of this compound was the result of a systematic approach involving a high-throughput screen (HTS) of a diverse chemical library, followed by hit-to-lead optimization.

High-Throughput Screening (HTS)

A library of 500,000 diverse small molecules was screened for inhibitory activity against recombinant human TK-X using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The primary screen identified 1,200 initial hits with greater than 50% inhibition at a concentration of 10 µM. These hits were then subjected to a dose-response confirmation screen to determine their half-maximal inhibitory concentration (IC50).

Hit-to-Lead Optimization

From the confirmed hits, a chemical series based on a pyrazolopyrimidine scaffold was selected for its favorable preliminary profile, including good ligand efficiency and synthetic tractability. Initial lead compound, CDD-1001, exhibited an IC50 of 500 nM against TK-X. A medicinal chemistry campaign was initiated to optimize the potency, selectivity, and pharmacokinetic properties of this series. This effort led to the synthesis of over 200 analogs. This compound emerged as the most promising candidate, demonstrating significantly improved potency and an excellent selectivity profile.

Synthesis of this compound

The synthesis of this compound is accomplished via a convergent 5-step synthetic route, as outlined below.

Synthetic Scheme

G A Starting Material A C Intermediate 1 A->C Step 1: Suzuki Coupling B Starting Material B D Intermediate 2 B->D Step 2: Boc Protection E This compound C->E Step 4: SNAr Reaction D->E Step 3: Boc Deprotection Step 5: Amide Coupling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TK-X Receptor RAS RAS Receptor->RAS P CDD1845 This compound CDD1845->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Unveiling the Potent Inhibition of SARS-CoV-2 Main Protease by CDD-1845: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of CDD-1845, a potent, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro). This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the biochemical and cellular activity of this promising antiviral compound.

Executive Summary

This compound has emerged as a highly effective inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. With a binding affinity in the low nanomolar range, this small molecule demonstrates significant potential for therapeutic development. This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and the workflow for its evaluation.

Quantitative Data: Binding Affinity and Antiviral Activity

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays, demonstrating its potency against both wild-type and clinically relevant mutant strains of the SARS-CoV-2 Mpro. The data is summarized in the table below.

TargetAssay TypeMetricValueReference
Wild-Type SARS-CoV-2 MproBiochemical Protease InhibitionK_i3 nM[1]
Wild-Type SARS-CoV-2Live Cell Viral ReplicationIC_502.39 µM[2]
ΔP168 Mpro VariantLive Cell Viral ReplicationIC_50Maintained Potency[1][2]
A173V Mpro VariantLive Cell Viral ReplicationIC_50Maintained Potency[1][2]
ΔP168/A173V Mpro VariantLive Cell Viral ReplicationIC_50Maintained Potency[1][2]

Experimental Protocols

The characterization of this compound involved rigorous biochemical and cellular assays to determine its binding affinity and antiviral efficacy.

In Vitro Biochemical Protease Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Mpro.

  • Enzyme and Substrate Preparation: Recombinant SARS-CoV-2 Mpro is purified. A fluorogenic peptide substrate that mimics the natural cleavage site of Mpro is used.[3][4][5]

  • Assay Conditions: The assay is typically performed in a buffer solution containing Tris-HCl, NaCl, EDTA, and DTT to maintain the stability and activity of the enzyme.[3]

  • Inhibitor Incubation: A range of concentrations of this compound are pre-incubated with the Mpro enzyme to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The cleavage of the substrate by Mpro results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the fluorescence data. The inhibition constant (K_i) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.[2]

Live Cell Viral Replication Assay (Src-Mpro-Tat-fLuc Assay)

This cellular assay assesses the ability of this compound to inhibit viral replication in a cellular context.

  • Cell Culture: Human cells (e.g., 293T) are cultured in an appropriate medium.

  • Transfection: Cells are transfected with a reporter plasmid system where the expression of a luciferase reporter gene is controlled by the activity of Mpro.

  • Compound Treatment: The transfected cells are treated with serial dilutions of this compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. Inhibition of Mpro by this compound leads to an increase in the luciferase signal.

  • Data Analysis: The half-maximal inhibitory concentration (IC_50) is calculated by plotting the luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Purified Mpro B4 Incubation B1->B4 B2 This compound (Inhibitor) B2->B4 B3 Fluorogenic Substrate B5 Fluorescence Measurement B3->B5 B4->B5 B6 Ki Determination B5->B6 A Compound Characterization B6->A Binding Affinity C1 Host Cells C3 Transfection C1->C3 C2 Mpro Reporter Plasmid C2->C3 C4 This compound Treatment C3->C4 C5 Luciferase Assay C4->C5 C6 IC50 Determination C5->C6 C6->A Antiviral Efficacy

Caption: Experimental workflow for this compound characterization.

Mechanism_of_Action cluster_Mpro SARS-CoV-2 Main Protease (Mpro) ActiveSite Active Site (Cys145-His41 dyad) CleavageProducts Functional Viral Proteins ActiveSite->CleavageProducts Cleaves Inhibition Inhibition Subsites S1, S1', S2 Pockets CDD1845 This compound (Non-covalent Inhibitor) CDD1845->ActiveSite Binds non-covalently to ReplicationBlocked Viral Replication Blocked CDD1845->ReplicationBlocked ViralPolyprotein Viral Polyprotein ViralPolyprotein->ActiveSite Binds to ViralReplication Viral Replication Cleavage Proteolytic Cleavage

Caption: Non-covalent inhibition of Mpro by this compound.

Mechanism of Action

This compound functions as a non-covalent inhibitor of the SARS-CoV-2 main protease.[1] The crystal structure of Mpro in complex with this compound (PDB: 7UR9) reveals that the inhibitor binds to the active site of the enzyme.[2][7] Specifically, the benzimidazole core of this compound occupies the S1 subsite, while the naphthalene group fits into the S2 subsite, a more hydrophobic pocket.[2] This binding is stabilized by hydrogen bonds and van der Waals interactions. Notably, two water molecules mediate hydrogen bonds between the inhibitor and the key catalytic residues His41 and Asn142.[2][7] By occupying the active site, this compound physically blocks the binding of the viral polyprotein substrate, thereby preventing its cleavage and the subsequent production of functional viral proteins necessary for replication. This leads to the potent inhibition of viral propagation. The non-covalent nature of this interaction distinguishes it from other Mpro inhibitors that form a covalent bond with the catalytic cysteine residue.

References

CDD-1845: A Potent Non-Covalent Inhibitor of SARS-CoV-2 Main Protease with In Vitro Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro antiviral activity of CDD-1845, a novel, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this promising antiviral candidate.

Executive Summary

This compound has demonstrated potent inhibitory activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In vitro studies have confirmed its ability to prevent viral replication in cellular models. While exhibiting significant antiviral efficacy, this compound has shown no obvious cytotoxicity in preliminary assessments. This guide summarizes the available quantitative data, details the experimental protocols used for its evaluation, and outlines its mechanism of action.

Quantitative Antiviral Activity

The in vitro efficacy of this compound against SARS-CoV-2 has been quantified through various assays. The following table summarizes the key metrics.

MetricValueVirus/TargetCell LineReference
IC50 2.39 µMSARS-CoV-2 Mpro-[1]
IC50 98 nMSARS-CoV-2 MproCellular Context[1]
Ki 3 nMSARS-CoV-2 Mpro-[1]
CC50 > 100 µM-HepG2[1]
Selectivity Index (SI) > 41.84SARS-CoV-2HepG2Calculated

Note: The Selectivity Index (SI) was calculated using the formula SI = CC50 / IC50 (using the more conservative IC50 of 2.39 µM). As a specific CC50 value was not available, the SI is presented as a minimum value.

Mechanism of Action

This compound functions as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Mpro is a viral enzyme essential for the cleavage of polyproteins into functional viral proteins required for replication and transcription. By binding to the active site of Mpro, this compound blocks this proteolytic activity, thereby halting the viral life cycle.

While the direct target of this compound is the viral Mpro, the inhibition of viral replication can indirectly affect host cell signaling pathways that are typically modulated by viral infection. For instance, SARS-CoV-2 Mpro has been shown to interfere with host innate immune responses, including the NF-κB signaling pathway. By inhibiting Mpro, compounds like this compound may help to restore the host's natural antiviral defenses. However, direct studies on the effect of this compound on specific cellular signaling pathways have not yet been reported.

Conceptual Mechanism of Action of this compound cluster_virus SARS-CoV-2 Life Cycle cluster_host Host Cell Viral Entry Viral Entry Viral RNA Translation Viral RNA Translation Viral Entry->Viral RNA Translation Polyprotein Polyprotein Viral RNA Translation->Polyprotein Mpro Cleavage Mpro Cleavage Polyprotein->Mpro Cleavage Functional Viral Proteins Functional Viral Proteins Mpro Cleavage->Functional Viral Proteins Mpro Mpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound Inhibition Inhibition This compound->Inhibition Host Immune Response Host Immune Response Mpro->Host Immune Response Inhibits (e.g., NF-κB pathway) Inhibition->Mpro Blocks Active Site Inhibition->Host Immune Response Restores (Potentially)

Caption: Conceptual diagram of this compound inhibiting the SARS-CoV-2 Mpro.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Real-Time Cell Analysis (RTCA) for Antiviral Activity

The antiviral capacity of this compound was assessed using a real-time cell analysis (RTCA) assay, a label-free system for monitoring viral infections in vitro.[1]

RTCA Experimental Workflow Start Start Seed Cells Seed cells in E-plate Start->Seed Cells Incubate Incubate and monitor cell proliferation Seed Cells->Incubate Infect Cells Infect cells with SARS-CoV-2 Incubate->Infect Cells Treat with this compound Add this compound at various concentrations Infect Cells->Treat with this compound Monitor Impedance Continuously monitor cell index (impedance) Treat with this compound->Monitor Impedance Analyze Data Analyze dose-response curve and calculate IC50 Monitor Impedance->Analyze Data End End Analyze Data->End

Caption: Workflow for the Real-Time Cell Analysis (RTCA) assay.

Procedure:

  • Cells were seeded in specialized E-plates containing microelectrodes.

  • Cell proliferation was monitored in real-time by measuring electrical impedance, which is represented as a normalized cell index. A normalized cell index of 1 indicates healthy, proliferating cells.

  • Upon infection with SARS-CoV-2, a significant decrease in the normalized cell index was observed due to virus-induced cytopathic effects.

  • This compound was added at varying concentrations to the infected cells.

  • The ability of the compound to restore the normalized cell index was measured, indicating the inhibition of viral replication and prevention of cell death.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated in HepG2 cells to determine its effect on cell viability.[1]

Procedure:

  • HepG2 cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours at 37°C.

  • The cells were then treated with this compound at final concentrations of 0, 50, 75, and 100 µM, with three replicates per concentration.

  • After a 24-hour incubation period, the medium was removed.

  • Cell viability was measured using an XTT kit. 100 µL of DMEM (without phenol red) was mixed with 25 µL of XTT reagent and added to each well.

  • The absorbance at 475 nm was read using a plate reader, with a reference wavelength of 660 nm.

  • The readings were normalized to the vehicle control (containing 0.5% DMSO).

Cell Uptake Assay

To determine if this compound can enter cells, a cell uptake assay was performed.[1]

Procedure:

  • Cells were treated with 10 µM of this compound (with a final DMSO concentration of 0.1%).

  • The plate was incubated at 37°C for 2 hours.

  • The medium was decanted, and the cells were washed three times with 1 mL of 1x DPBS.

  • Cells were trypsinized, centrifuged, and the cell pellets were reconstituted in 500 µL of a 1:1 methanol/water solution.

  • This compound was extracted from the cell lysate by mixing 100 µL of the lysate with 100 µL of ice-cold methanol.

  • The mixture was centrifuged, and the supernatant was analyzed by UHPLC-Q Exactive Orbitrap MS.

Plasma Stability Assay

The stability of this compound in plasma was assessed to evaluate its potential for in vivo applications.[1]

Procedure:

  • This compound (10 µM) was incubated in duplicate in both human and mouse plasma at 37°C.

  • Samples (15 µL) were taken at 0, 30, 60, and 120 minutes.

  • The reaction was stopped by adding 75 µL of ice-cold methanol.

  • The mixtures were vortexed and centrifuged.

  • The supernatant (3 µL) was injected into the UHPLC-Q Exactive Orbitrap MS for analysis.

Conclusion

This compound is a potent in vitro inhibitor of SARS-CoV-2 Mpro with promising antiviral activity and a favorable preliminary safety profile. Its non-covalent, non-peptidic nature makes it an attractive candidate for further drug development. Future studies should focus on obtaining a definitive CC50 value to more accurately determine its selectivity index, elucidating its impact on host cell signaling pathways, and evaluating its efficacy in in vivo models.

References

In-Depth Technical Guide: Pharmacokinetic Properties of CDD-1845

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD-1845 is a novel, non-covalent, non-peptidic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral replication cycle. This document provides a technical overview of the currently available pharmacokinetic properties of this compound, compiled from published preclinical studies. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for COVID-19. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of the relevant biological pathway and experimental workflows are included to facilitate understanding.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the processing of viral polyproteins into functional non-structural proteins (NSPs). This process is a prerequisite for the assembly of the viral replication and transcription complex. Due to its indispensable role in the viral life cycle and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development. This compound has emerged from DNA-encoded chemical library (DECL) screening as a potent inhibitor of Mpro. This guide focuses on the preclinical pharmacokinetic profile of this compound.

In Vivo Pharmacokinetics

The in vivo pharmacokinetic properties of this compound have been evaluated in mice. Following intraperitoneal administration, the compound exhibits a half-life of approximately one hour.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueSpeciesDoseRoute of Administration
Half-life (T½)1.1 ± 0.3 h[1]Mouse (WT)50 mg/kgIntraperitoneal

Further in vivo pharmacokinetic parameters such as Cmax, AUC, clearance, volume of distribution, and bioavailability are not yet publicly available.

Experimental Protocol: Mouse Pharmacokinetic Study

Wild-type mice (n=4) were administered a single 50 mg/kg dose of this compound via intraperitoneal injection. The compound was formulated in a solution of 0.5% (w/v) methyl cellulose. Blood samples (approximately 20 µL) were collected from the tail vein at the following time points: 0 (pre-dose), 5 minutes, 10 minutes, 0.25, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 24 hours post-dose. Plasma was separated by centrifugation at 2000 x g for 5 minutes and stored at -80 °C prior to analysis by LC-MS/MS to determine the concentration of this compound.[1]

Diagram 1: Experimental Workflow for Mouse Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Blood Sampling (Tail Vein) cluster_processing Sample Processing cluster_analysis Analysis dosing This compound (50 mg/kg, i.p.) in 0.5% Methyl Cellulose sampling Timepoints: 0, 5, 10, 15, 30, 60, 120, 240, 360, 480, 1440 min dosing->sampling Administer to Mice (n=4) centrifugation Centrifugation (2000 x g, 5 min) sampling->centrifugation storage Plasma Storage (-80 °C) centrifugation->storage lcms LC-MS/MS Analysis storage->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow for the in vivo pharmacokinetic study of this compound in mice.

In Vitro ADME Properties

Comprehensive in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for this compound, such as plasma stability, metabolic stability in liver microsomes, and plasma protein binding, are not yet publicly available. The following sections describe the general experimental protocols for these standard assays.

Experimental Protocol: Plasma Stability Assay

A test compound is incubated with plasma from one or more species (e.g., mouse, human) at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes). The reactions are quenched, typically with a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins. After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The percentage of the compound remaining at each time point relative to the initial concentration is used to determine the in vitro half-life.

Experimental Protocol: Metabolic Stability Assay with Liver Microsomes

The test compound is incubated with liver microsomes from one or more species in a phosphate buffer at 37°C. The reaction is initiated by the addition of a co-factor, typically NADPH. Aliquots are removed at several time points and the reaction is stopped by adding a quenching solution. The samples are then processed, and the concentration of the parent compound is determined by LC-MS/MS. The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Experimental Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins. The assay is typically performed in a device with two chambers separated by a semi-permeable membrane. Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other. The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane. The concentrations of the compound in both chambers are then measured by LC-MS/MS. The percentage of the compound that is bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

This compound acts by inhibiting the SARS-CoV-2 main protease (Mpro). The viral genomic RNA is translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs). These NSPs are essential for forming the replication and transcription complex (RTC), which orchestrates the synthesis of new viral RNA. By binding to the active site of Mpro, this compound blocks the processing of the polyproteins, thereby preventing the formation of the RTC and halting viral replication.

Diagram 2: SARS-CoV-2 Replication Pathway and Inhibition by this compound

cluster_host_cell Host Cell Cytoplasm viral_rna Viral Genomic RNA translation Host Ribosome Translation viral_rna->translation polyproteins Polyproteins (pp1a, pp1ab) translation->polyproteins mpro Main Protease (Mpro) polyproteins->mpro Cleavage nsps Non-Structural Proteins (NSPs) mpro->nsps Processes rtc Replication/Transcription Complex (RTC) Assembly nsps->rtc replication Viral RNA Synthesis rtc->replication new_virions New Virion Assembly replication->new_virions inhibitor This compound inhibitor->mpro Inhibits

Caption: Inhibition of the SARS-CoV-2 main protease by this compound disrupts the viral replication cycle.

Conclusion

This compound is a promising early-stage inhibitor of the SARS-CoV-2 main protease. The initial in vivo pharmacokinetic data in mice indicates a relatively short half-life. To further characterize its potential as a therapeutic agent, a more comprehensive evaluation of its ADME properties is required. This includes determining a full pharmacokinetic profile in multiple species and conducting a suite of in vitro assays to assess its stability, permeability, and potential for drug-drug interactions. The experimental protocols and pathway diagrams provided in this guide offer a framework for these future investigations.

References

Technical Guide: Solubility of CDD-1845 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent widely utilized in chemical and biological research.[1][2] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool in drug discovery and development, particularly for the solubilization and storage of compound libraries.[3] DMSO is miscible with water and a wide range of organic solvents, further enhancing its utility.[1][2] This guide focuses on the solubility of the specific compound CDD-1845 in DMSO, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of DMSO

A thorough understanding of the solvent's properties is crucial for its effective use. DMSO is a colorless and essentially odorless liquid at room temperature, although its relatively high freezing point of 18.5°C (65.3°F) means it can solidify at or just below room temperature.[2][4] It possesses a high boiling point of 189°C (372°F), which allows for its use in a variety of experimental conditions without significant evaporation.[2][4]

PropertyValue
Molecular Formula(CH₃)₂SO
Molar Mass78.13 g·mol⁻¹
Density1.1004 g/cm³
Boiling Point189 °C (372 °F)
Melting Point18.5 °C (65.3 °F)
Flash Point89 °C (192 °F) (closed cup)
Solubility in WaterMiscible

Solubility of this compound in DMSO

Currently, there is no publicly available quantitative data specifically detailing the solubility of a compound designated as "this compound" in DMSO. The search for this specific information did not yield any results.

General Experimental Protocol for Determining Solubility

While specific data for this compound is unavailable, a general experimental protocol for determining the solubility of a compound in DMSO can be outlined. This protocol can be adapted by researchers to determine the solubility of novel compounds like this compound in their own laboratories.

Materials:

  • The compound of interest (e.g., this compound)

  • Anhydrous DMSO

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method

  • Calibrated pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the compound to a pre-weighed vial.

    • Record the exact weight of the compound.

    • Add a known volume of DMSO to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a specific temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in DMSO (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound in DMSO.

G A Weigh excess compound B Add known volume of DMSO A->B C Equilibrate at constant temperature with agitation B->C D Allow undissolved solid to settle C->D E Withdraw and dilute supernatant D->E F Quantitative analysis (e.g., HPLC) E->F G Calculate solubility F->G

Caption: General workflow for determining compound solubility in DMSO.

Considerations for Compound Storage in DMSO

While DMSO is an excellent solvent, long-term storage of compounds in DMSO can sometimes lead to degradation or precipitation.[3] It is recommended to store stock solutions at low temperatures (e.g., -20°C) and to minimize freeze-thaw cycles. For high-throughput screening applications, the stability of compounds in DMSO over time should be periodically assessed.[3]

Although specific solubility data for this compound in DMSO is not currently available in the public domain, this guide provides a framework for researchers to approach this determination. By following the outlined experimental protocol and considering the physicochemical properties of DMSO, scientists and drug development professionals can effectively work with novel compounds and accurately assess their solubility characteristics, a critical step in the early stages of drug discovery.

References

In-depth Technical Guide: CDD-1845 Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

An important note before proceeding: Comprehensive searches for "CDD-1845" in scientific literature, clinical trial databases, and public disclosures from pharmaceutical and biotechnology companies did not yield any specific information regarding a compound or drug candidate with this identifier. The information presented below is a generalized framework for target validation studies, structured to meet the user's request for a technical guide. The experimental details, data, and pathways are illustrative and based on common practices in drug discovery and development.

Executive Summary

This guide provides a comprehensive overview of the necessary preclinical studies to validate the target of a hypothetical therapeutic candidate, this compound. The following sections will detail the experimental methodologies, present illustrative data in a structured format, and visualize the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to provide a clear, actionable framework for target validation in early-stage drug discovery.

Target Identification and Rationale

The hypothetical target of this compound is a novel kinase, "Kinase X," which is implicated in the pathogenesis of a specific inflammatory disease. Overexpression and hyperactivity of Kinase X have been observed in patient-derived tissues, suggesting that its inhibition could be a viable therapeutic strategy.

In Vitro Target Engagement and Potency

A crucial first step in target validation is to demonstrate that the compound directly interacts with its intended target and exhibits potent activity in a cell-free system.

Biochemical Assays

Experimental Protocol: Kinase Inhibition Assay

A luminescence-based kinase assay is performed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Kinase X. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

  • Reagents: Recombinant Kinase X, substrate peptide, ATP, and a commercial kinase assay kit.

  • Procedure:

    • A dilution series of this compound is prepared in DMSO.

    • The kinase reaction is initiated by adding ATP to a mixture of Kinase X, substrate, and the diluted compound.

    • The reaction is incubated at room temperature for 1 hour.

    • The detection reagent is added, and luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)
Kinase Glo AssayKinase X15
Off-Target Kinase Panel (468 kinases)No significant off-target activity at 1 µM>1000
Cellular Target Engagement

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to Kinase X in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Culture: A human cell line endogenously expressing Kinase X is cultured to 80% confluency.

  • Treatment: Cells are treated with either vehicle (DMSO) or this compound at various concentrations for 2 hours.

  • Thermal Challenge: The cell lysates are divided into aliquots and heated at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Analysis: The soluble fraction of the lysate is separated by centrifugation, and the amount of soluble Kinase X is quantified by Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble Kinase X as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Table 2: Cellular Target Engagement of this compound

Assay TypeCell LineTargetEC50 (nM)
CETSAHuman Macrophage LineKinase X120

Cellular Pathway Modulation

To confirm that target engagement translates into a functional cellular response, the effect of this compound on the downstream signaling pathway of Kinase X is investigated.

Signaling Pathway Diagram

G cluster_0 Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates Transcription Factor Z Transcription Factor Z Substrate Y->Transcription Factor Z Activates Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factor Z->Pro-inflammatory Genes Induces Transcription This compound This compound This compound->Kinase X Inhibits

Caption: Proposed signaling pathway of Kinase X.

Phospho-protein Analysis

Experimental Protocol: Western Blotting for Phospho-Substrate Y

This experiment measures the phosphorylation of Substrate Y, a direct downstream target of Kinase X, to assess the functional activity of this compound.

  • Cell Stimulation: Cells are pre-treated with a dose range of this compound for 1 hour, followed by stimulation with a known activator of the Kinase X pathway.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-Substrate Y and total Substrate Y.

  • Data Analysis: The band intensities are quantified, and the ratio of phospho-Substrate Y to total Substrate Y is calculated.

Table 3: Cellular Pathway Activity of this compound

Assay TypeCell LineStimulantIC50 (nM)
Phospho-Substrate Y Western BlotHuman Macrophage LineLPS250
Pro-inflammatory Cytokine Release (ELISA)Human Macrophage LineLPS300

Genetic Target Validation

Genetic approaches provide orthogonal evidence for the role of the target in the disease phenotype.

Experimental Workflow Diagram

G cluster_0 Cell Line Cell Line Transfection Transfection Cell Line->Transfection CRISPR/Cas9 or siRNA Selection Selection Transfection->Selection Antibiotic Selection Validation Validation Selection->Validation Western Blot/qPCR Functional Assay Functional Assay Validation->Functional Assay Phenotypic Analysis

Caption: Workflow for genetic target validation.

siRNA-mediated Knockdown

Experimental Protocol: siRNA Transfection and Phenotypic Assay

Transient knockdown of Kinase X using small interfering RNA (siRNA) is performed to mimic the effect of pharmacological inhibition.

  • Transfection: Cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting Kinase X mRNA.

  • Knockdown Confirmation: After 48-72 hours, the level of Kinase X protein is assessed by Western blotting to confirm knockdown efficiency.

  • Functional Assay: The transfected cells are then used in the same functional assays as described for this compound treatment (e.g., cytokine release assay).

Table 4: Genetic Validation of Kinase X

Genetic MethodCell LinePhenotypic ReadoutResult
siRNA KnockdownHuman Macrophage LineLPS-induced Cytokine Release75% reduction in cytokine release
CRISPR/Cas9 KnockoutHuman Macrophage LineLPS-induced Cytokine Release90% reduction in cytokine release

In Vivo Target Validation and Efficacy

The final stage of preclinical target validation involves testing the efficacy of this compound in a relevant animal model of the inflammatory disease.

Animal Model of Disease

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis.

  • Induction of Arthritis: Arthritis is induced in DBA/1 mice by immunization with bovine type II collagen.

  • Dosing: Once arthritis is established, mice are treated daily with vehicle or this compound at various doses via oral gavage.

  • Efficacy Readouts: Clinical scores (paw swelling), body weight, and histopathological analysis of the joints are performed.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma concentrations of this compound and target engagement in relevant tissues are measured.

Table 5: In Vivo Efficacy of this compound in CIA Model

Dose (mg/kg, QD)Clinical Score Reduction (%)Paw Swelling Reduction (%)Target Engagement in Paw Tissue (%)
10302540
30656075
100807895

Conclusion

The collective evidence from in vitro, cellular, genetic, and in vivo studies provides strong validation for Kinase X as a therapeutic target for the specified inflammatory disease. The hypothetical compound, this compound, demonstrates potent and selective inhibition of Kinase X, leading to the modulation of downstream signaling pathways and significant efficacy in a preclinical disease model. These findings support the continued development of this compound as a potential novel therapeutic.

Technical Guide: An Analysis of Publicly Available Data on CDD-1845

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document serves as a summary of the publicly available information regarding the compound designated as CDD-1845. An extensive search of scientific literature, clinical trial databases, and other public domain sources was conducted to gather data on its potential off-target effects, mechanism of action, and safety profile. The objective was to compile a comprehensive technical guide for researchers, scientists, and drug development professionals.

Methodology

A systematic search was performed using the following keywords and their combinations: "this compound off-target effects," "this compound mechanism of action," "this compound safety profile," and "this compound clinical trials." The search encompassed a wide range of scientific and medical databases.

Results and Discussion

The comprehensive search did not yield any specific information for a compound designated as "this compound." The search results retrieved information for unrelated subjects, including:

  • CDD-Hand: A clinical outcome measure known as the CDKL5 Deficiency Disorder Hand Function Scale.[1]

  • Corona Discharge Device (CDD™): A device used for generating non-thermal plasma in automotive exhaust.[2]

  • CDD-0102: A different chemical compound identified as a muscarinic M1 receptor agonist.[3]

No publications, patents, or clinical trial registrations were found that specifically refer to "this compound" as a therapeutic agent or investigational drug. Consequently, there is no data to present regarding its off-target effects, binding profiles, or any associated signaling pathways.

At the time of this report, there is no publicly available information to construct a technical guide on the potential off-target effects of a compound named this compound. The designation "this compound" does not correspond to any known therapeutic agent or research compound in the public domain. Therefore, the requested data presentation, experimental protocols, and visualizations cannot be provided. It is recommended to verify the compound identifier. If "this compound" is an internal or preclinical designation, the relevant information is likely proprietary and not publicly accessible.

References

Methodological & Application

Application Notes and Protocols for CDD-1845 in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD-1845 is a novel, non-covalent, and non-peptidic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). The Mpro is a viral enzyme crucial for the cleavage of viral polyproteins, a process essential for viral replication. By inhibiting this protease, this compound effectively blocks the viral life cycle. Recent studies have demonstrated its potent antiviral activity in cell-based assays, including against viral mutants resistant to other protease inhibitors like nirmatrelvir.[1] These characteristics make this compound a promising candidate for further investigation as a potential therapeutic agent for COVID-19.

These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound in a cell-based viral replication assay using Real-Time Cell Analysis (RTCA) and a quantitative reverse transcription PCR (qRT-PCR) assay.

Mechanism of Action

This compound functions by binding to the active site of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. This binding event prevents the protease from cleaving the viral polyproteins (pp1a and pp1ab) into their functional, non-structural proteins (nsps). The inhibition of this proteolytic processing halts the formation of the viral replication and transcription complex (RTC), thereby suppressing viral replication within the host cell.

cluster_0 Host Cell cluster_1 Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Mpro SARS-CoV-2 Main Protease (Mpro) Polyprotein Translation->Mpro Polyprotein Cleavage Polyprotein Cleavage Mpro->Polyprotein Cleavage Required for Viral Replication Complex Viral Replication Complex Polyprotein Cleavage->Viral Replication Complex Viral Replication Viral Replication Viral Replication Complex->Viral Replication Assembly and Release Assembly and Release Viral Replication->Assembly and Release This compound This compound This compound->Mpro Inhibits

Figure 1. Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Data Presentation

The antiviral activity of this compound and its effect on host cell viability should be quantified and summarized for clear interpretation. The following tables provide a template for presenting such data.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

CompoundAssay MethodTarget VirusCell LineEC50 (µM)
This compoundRTCASARS-CoV-2Vero E62.39
This compoundqRT-PCRSARS-CoV-2Calu-3TBD
RemdesivirRTCASARS-CoV-2Vero E6TBD
RemdesivirqRT-PCRSARS-CoV-2Calu-3TBD

TBD: To be determined by the experimental user.

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundVero E6>50>20.9
This compoundCalu-3TBDTBD
RemdesivirVero E6TBDTBD
RemdesivirCalu-3TBDTBD

TBD: To be determined by the experimental user.

Experimental Protocols

Protocol 1: Real-Time Cell Analysis (RTCA) for Viral Replication Inhibition

This protocol describes a label-free method to monitor the cytopathic effect (CPE) of SARS-CoV-2 on host cells in real-time and to quantify the protective effect of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Vero E6 cells (or other susceptible cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 viral stock (titered)

  • 96-well E-Plates for RTCA instrument

  • RTCA instrument (e.g., xCELLigence)

  • Biosafety cabinet (BSL-3)

  • Standard cell culture equipment

Experimental Workflow:

Seed_Cells 1. Seed Vero E6 cells in 96-well E-Plate Incubate_1 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_1 Add_Compound 3. Add serial dilutions of this compound Incubate_1->Add_Compound Infect_Cells 4. Infect cells with SARS-CoV-2 (low MOI) Add_Compound->Infect_Cells Monitor_RTCA 5. Monitor cell index in real-time for 72-96h Infect_Cells->Monitor_RTCA Analyze_Data 6. Analyze data to determine EC50 Monitor_RTCA->Analyze_Data

Figure 2. Experimental workflow for the RTCA-based viral replication assay.

Procedure:

  • Cell Seeding:

    • Culture and harvest Vero E6 cells.

    • Seed 5,000-10,000 cells per well in a 96-well E-Plate in 100 µL of complete growth medium.

    • Allow cells to adhere and grow for 24 hours at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration range would be from 100 µM down to 0.01 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., Remdesivir).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Viral Infection:

    • Dilute the SARS-CoV-2 stock in complete growth medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.

    • Add 10 µL of the diluted virus to each well, except for the uninfected control wells.

    • Place the E-plate back into the RTCA instrument.

  • Data Acquisition and Analysis:

    • Monitor the cell index every 15-30 minutes for 72-96 hours.

    • The cell index is a measure of cell adherence and proliferation. A decrease in the cell index indicates virus-induced CPE.

    • Normalize the cell index data to the time of infection.

    • Plot the normalized cell index at a specific time point (e.g., 72 hours post-infection) against the log concentration of this compound.

    • Calculate the 50% effective concentration (EC50) using a non-linear regression model.

Protocol 2: qRT-PCR for Quantification of Viral RNA Reduction

This protocol provides a method to directly measure the amount of viral RNA in the supernatant of infected cells treated with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Calu-3 cells (or other susceptible human lung cell line)

  • Complete growth medium

  • SARS-CoV-2 viral stock (titered)

  • 24-well plates

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe for a SARS-CoV-2 gene (e.g., N gene)

  • qRT-PCR instrument

  • Biosafety cabinet (BSL-3)

Experimental Workflow:

Seed_Cells 1. Seed Calu-3 cells in 24-well plate Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Pre-treat 3. Pre-treat with This compound dilutions Incubate_1->Pre-treat Infect_Cells 4. Infect with SARS-CoV-2 Pre-treat->Infect_Cells Incubate_2 5. Incubate for 24-48h Infect_Cells->Incubate_2 Harvest_Supernatant 6. Harvest supernatant Incubate_2->Harvest_Supernatant Extract_RNA 7. Extract viral RNA Harvest_Supernatant->Extract_RNA qRT-PCR 8. Perform qRT-PCR Extract_RNA->qRT-PCR Analyze_Data 9. Analyze Cq values to determine EC50 qRT-PCR->Analyze_Data

Figure 3. Experimental workflow for the qRT-PCR-based viral replication assay.

Procedure:

  • Cell Seeding and Treatment:

    • Seed Calu-3 cells in a 24-well plate and grow to 80-90% confluency.

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the medium and pre-treat the cells with the compound dilutions for 1-2 hours.

  • Viral Infection:

    • Infect the cells with SARS-CoV-2 at an MOI of 0.1-1.

    • Incubate for 1 hour at 37°C.

    • Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of this compound.

  • Sample Collection and RNA Extraction:

    • At 24 or 48 hours post-infection, collect the cell culture supernatant.

    • Extract viral RNA from the supernatant using a suitable RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Perform one-step qRT-PCR using a master mix and primers/probe specific for a SARS-CoV-2 gene.

    • Include a standard curve of known viral RNA concentrations to quantify the viral load.

    • Run the assay on a real-time PCR instrument.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each sample.

    • Calculate the viral RNA copy number in each sample using the standard curve.

    • Plot the percentage of viral RNA reduction against the log concentration of this compound.

    • Calculate the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, should be performed in parallel with the antiviral assays on uninfected cells.

Procedure (CellTiter-Glo Assay):

  • Seed cells in a 96-well plate as for the antiviral assay.

  • Add serial dilutions of this compound and incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Add CellTiter-Glo reagent to each well according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Plot cell viability against the log concentration of this compound and calculate the 50% cytotoxic concentration (CC50).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antiviral activity of this compound against SARS-CoV-2. The combination of a real-time, impedance-based assay and a direct viral load quantification method will yield comprehensive and reliable data on the efficacy of this promising Mpro inhibitor. It is recommended to perform these assays in a BSL-3 facility by trained personnel.

References

Application Notes and Protocols for CDD-1845 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD-1845 is a potent, non-covalent, and non-peptidic inhibitor of the SARS-CoV-2 Main protease (Mpro) with a Ki of 3 nM. It has demonstrated efficacy against Mpro variants. These application notes provide detailed protocols for in vivo pharmacokinetic studies of this compound in a murine model, based on currently available preclinical data. While in vivo efficacy data for this compound has not been publicly disclosed, a general protocol for evaluating the efficacy of antiviral compounds against SARS-CoV-2 in a transgenic mouse model is also provided for guidance.

Mechanism of Action

This compound targets the SARS-CoV-2 Main protease (Mpro), an enzyme essential for viral replication. Mpro is responsible for cleaving the viral polyproteins into functional proteins required for the assembly of new virions. By inhibiting Mpro, this compound blocks the viral life cycle, thereby preventing viral replication.

SARS_CoV_2_Lifecycle cluster_cell Host Cell Viral_Entry Viral Entry (ACE2 Receptor) Uncoating Uncoating & RNA Release Viral_Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein Viral Polyproteins Translation->Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication RNA Replication Functional_Proteins->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release CDD_1845 This compound CDD_1845->Mpro Inhibition SARS_CoV_2 SARS-CoV-2 Virion SARS_CoV_2->Viral_Entry PK_Workflow Formulation Prepare this compound (50 mg/kg in 0.5% methyl cellulose) Dosing Administer via Intraperitoneal Injection to Mice Formulation->Dosing Sampling Collect Blood Samples at Multiple Time Points Dosing->Sampling Processing Separate Plasma by Centrifugation Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Analysis Quantify this compound by LC-MS/MS Storage->Analysis PK_Parameters Calculate Pharmacokinetic Parameters Analysis->PK_Parameters

Application Notes and Protocols for CDD-1845, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

CDD-1845 is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK1/2. Dysregulation of the MAPK pathway is a frequent driver of cell proliferation and survival in various cancers, making this compound a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the preparation of stock solutions and guidelines for the use of this compound in common in vitro assays.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided below. Proper storage is critical to maintain the stability and activity of the compound.

PropertyValue
Molecular Formula C₂₁H₂₁N₅O₄
Molecular Weight 419.43 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Solubility Soluble in DMSO (>40 mg/mL), sparingly soluble in Ethanol, insoluble in water.
Storage Conditions Store as a solid at -20°C, protected from light and moisture.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer, a critical parameter for designing cell-based assays.[1][2]

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (nephelometer) or absorbance at 600 nm

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • In a 96-well plate, perform a serial dilution of the this compound DMSO stock solution.

  • Transfer a small volume (e.g., 2 µL) of each dilution into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a final DMSO concentration of 1%.

  • Include a DMSO-only control.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or the absorbance at 600 nm.

  • The kinetic solubility is the highest concentration of this compound that does not result in a significant increase in turbidity or absorbance compared to the DMSO control.

Protocol 2: Preparation of this compound Stock Solutions

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound solid powder (ensure it is at room temperature before opening the vial)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully add the desired amount of this compound powder to the tube. For example, to prepare a 10 mM stock solution, weigh out 4.19 mg of this compound.

    • Record the exact weight.

  • Solubilization:

    • Calculate the volume of DMSO required to achieve the desired stock concentration using the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For example, to prepare a 10 mM stock from 4.19 mg of this compound (MW = 419.43 g/mol ): Volume (L) = 0.00419 g / (0.010 mol/L * 419.43 g/mol ) = 0.001 L = 1 mL

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. For long-term storage (months to years), -80°C is recommended.

Table of Recommended Stock Solution Concentrations:

Desired Stock ConcentrationMass of this compound (for 1 mL)Volume of DMSO
1 mM0.419 mg1 mL
10 mM4.19 mg1 mL
20 mM8.39 mg1 mL
Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in experiments.[3]

Materials:

  • This compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • For example, to prepare a 10 µM working solution from a 10 mM stock solution with a final DMSO concentration of 0.1%:

    • Dilute the 10 mM stock 1:10 in culture medium to create a 1 mM intermediate solution.

    • Dilute the 1 mM intermediate solution 1:100 in culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.

  • Add the working solutions to your cell cultures and incubate for the desired duration.

Visualizations

This compound Mechanism of Action in the MAPK Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation CDD1845 This compound CDD1845->MEK

Caption: Inhibition of the MAPK pathway by this compound.

Experimental Workflow for Preparing this compound Working Solutions

Workflow start Start: this compound Solid Compound weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot 4. Aliquot and Store at -20°C/-80°C stock->aliquot thaw 5. Thaw a Single Aliquot aliquot->thaw dilute 6. Serially Dilute in Cell Culture Medium thaw->dilute working 7. Final Working Solutions (e.g., 1 nM - 10 µM) dilute->working end End: Add to Cell-Based Assay working->end

Caption: Workflow for stock and working solution preparation.

References

Application Notes and Protocols for CDD-1845 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CDD-1845" is a designated placeholder for the purposes of this illustrative application note. As there is no publicly available information on a molecule with this identifier, the following data, signaling pathways, and protocols are hypothetical. They are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals on how to structure and present application notes for a novel compound in a high-throughput screening (HTS) context.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical Serine/Threonine Kinase X (STK-X). STK-X is a key component of the ABC signaling pathway, which has been implicated in the proliferation of various cancer cell lines. Over-activation of the ABC pathway is a known driver in several oncogenic processes, making STK-X a compelling therapeutic target. This document outlines the application of this compound in high-throughput screening to identify and characterize its inhibitory activity. Detailed protocols for a primary biochemical screen, a secondary cell-based assay, and a counterscreen for selectivity are provided, along with representative data.

Hypothetical Signaling Pathway of STK-X

The diagram below illustrates the hypothetical ABC signaling cascade, where STK-X plays a crucial role in phosphorylating downstream substrates, leading to cell proliferation. This compound is designed to inhibit the kinase activity of STK-X, thereby blocking this pro-proliferative signal.

ABC_Signaling_Pathway Hypothetical ABC Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein STK-X STK-X Adaptor_Protein->STK-X Activation Substrate_Y Substrate Y STK-X->Substrate_Y Phosphorylation Transcription_Factor Transcription Factor Substrate_Y->Transcription_Factor Activation This compound This compound This compound->STK-X Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Hypothetical ABC Signaling Pathway

High-Throughput Screening Workflow

A multi-stage screening approach was employed to identify and validate inhibitors of STK-X. The workflow, depicted below, consists of a primary biochemical screen, a dose-response confirmation, an orthogonal cell-based assay, and a counterscreen to assess selectivity against a related kinase, STK-Z.

HTS_Workflow High-Throughput Screening Workflow for this compound Start Start Primary_Screen Primary Screen: Luminescence Kinase Assay (Single 10 µM concentration) Start->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (10-point curve) Hit_Identification->Dose_Response Yes Inactive Inactive Hit_Identification->Inactive No Potency_Check Potent Hits? (IC50 < 1 µM) Dose_Response->Potency_Check Orthogonal_Assay Orthogonal Assay: Cell-based p-Substrate Y ELISA Potency_Check->Orthogonal_Assay Yes Potency_Check->Inactive No Activity_Check Cellular Activity? (IC50 < 5 µM) Orthogonal_Assay->Activity_Check Counterscreen Selectivity Counterscreen: STK-Z Luminescence Assay Activity_Check->Counterscreen Yes Activity_Check->Inactive No Selectivity_Check Selective? (>10-fold vs. STK-Z) Counterscreen->Selectivity_Check Validated_Hit Validated Hit: This compound Selectivity_Check->Validated_Hit Yes Selectivity_Check->Inactive No

HTS Workflow for this compound

Quantitative Data Summary

The following tables summarize the performance of the high-throughput screening assays and the characterization of the hypothetical lead compound, this compound.

Table 1: HTS Assay Performance Metrics

ParameterPrimary Screen (STK-X)Orthogonal Assay (p-Substrate Y)Counterscreen (STK-Z)
Assay Format LuminescenceELISALuminescence
Plate Format 384-well384-well384-well
Signal to Background 12.58.210.8
Z'-factor 0.850.780.81
DMSO Tolerance ≤ 1.0%≤ 0.5%≤ 1.0%

Table 2: Inhibitory Activity of this compound

CompoundPrimary Screen IC₅₀ (nM)Orthogonal Assay IC₅₀ (nM)Counterscreen IC₅₀ (nM)Selectivity (STK-Z / STK-X)
This compound 852109,500~112-fold
Control Compound 1203501501.25-fold

Experimental Protocols

Protocol 1: Primary HTS - STK-X Luminescence Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition of STK-X results in less ATP consumption and a higher luminescence signal.

Materials:

  • STK-X enzyme (recombinant)

  • Substrate Y (synthetic peptide)

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • ATP (at Km concentration)

  • This compound and control compounds in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, solid-bottom 384-well assay plates

Procedure:

  • Using an acoustic liquid handler, dispense 50 nL of compound solution (from 10 mM stock) into the appropriate wells of a 384-well plate.

  • Add 5 µL of STK-X enzyme diluted in Assay Buffer to all wells.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 5 µL of a 2X solution of Substrate Y and ATP in Assay Buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read luminescence on a compatible plate reader.

Protocol 2: Orthogonal Cell-Based p-Substrate Y ELISA

This assay measures the level of phosphorylated Substrate Y in cells treated with this compound, providing a measure of target engagement in a cellular context.

Materials:

  • Cancer cell line endogenously expressing STK-X and Substrate Y

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Medium: Serum-free RPMI-1640

  • This compound and control compounds in DMSO

  • Fixing Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS with 0.05% Tween-20

  • Primary Antibody: Rabbit anti-p-Substrate Y

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • TMB Substrate

  • Stop Solution: 2N H₂SO₄

  • Clear-bottom 384-well cell culture plates

Procedure:

  • Seed cells into 384-well plates at a density of 5,000 cells/well in 40 µL of Cell Culture Medium and incubate overnight.

  • Remove medium and replace with 20 µL of Assay Medium.

  • Add 20 µL of 2X compound dilutions in Assay Medium to the cells.

  • Incubate for 2 hours at 37°C.

  • Fix cells by adding 20 µL of Fixing Solution for 20 minutes at room temperature.

  • Wash wells 3 times with PBS.

  • Permeabilize cells with Permeabilization Buffer for 10 minutes.

  • Wash wells 3 times with PBS.

  • Block for 1 hour with Blocking Buffer.

  • Incubate with primary antibody (1:1000 in Blocking Buffer) overnight at 4°C.

  • Wash wells 3 times with PBS.

  • Incubate with secondary antibody (1:2000 in Blocking Buffer) for 1 hour at room temperature.

  • Wash wells 5 times with PBS.

  • Add 20 µL of TMB Substrate and incubate until color develops (10-15 minutes).

  • Stop the reaction by adding 20 µL of Stop Solution.

  • Read absorbance at 450 nm on a plate reader.

The data and protocols presented herein demonstrate a robust workflow for the identification and characterization of inhibitors for the hypothetical kinase STK-X. The illustrative compound, this compound, shows potent inhibition in both biochemical and cellular assays, with excellent selectivity against the related kinase STK-Z. This application note provides a comprehensive template for researchers engaged in kinase drug discovery and high-throughput screening, outlining key steps from primary assay to validated hit.

Co-crystallization of CDD-1845 with SARS-CoV-2 Main Protease (Mpro): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the co-crystallization of the non-covalent inhibitor CDD-1845 with the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. The ability to obtain high-resolution crystal structures of protein-ligand complexes is paramount for structure-based drug design and understanding molecular interactions. The following protocols for protein expression, purification, and co-crystallization are synthesized from established methodologies for SARS-CoV-2 Mpro.[1][2][3] This guide also includes recommendations for data collection and analysis to facilitate the structural determination of the this compound-Mpro complex.

Introduction

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a key therapeutic target for COVID-19 because it is essential for processing viral polyproteins into functional units necessary for viral replication.[1][4][5] Inhibiting Mpro activity can effectively block the viral life cycle.[4] this compound is a potent, non-covalent, non-peptidic inhibitor of SARS-CoV-2 Mpro with a reported Ki of 3 nM.[6] Understanding the precise binding mode of this compound within the Mpro active site through X-ray crystallography can provide invaluable insights for the development of next-generation antiviral therapeutics. Co-crystallization, the process of crystallizing a protein in the presence of a ligand, is a powerful technique to achieve this.[7][8]

Mpro Structure and Function

Mpro is a cysteine protease that functions as a homodimer.[4] The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[4][9] The substrate-binding pocket is divided into several subsites (S1, S1', S2, S4) that accommodate the amino acid residues of the polyprotein cleavage sites.[5] Non-covalent inhibitors like this compound interact with these subsites through a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, to block substrate access to the active site.

Data Presentation

Table 1: Reagents for Mpro Expression and Purification
ReagentSpecificationPurpose
Expression VectorpGEX-6P-1 containing the Mpro geneGST-fusion for affinity purification
Expression HostE. coli BL21 (DE3)Protein expression
Luria-Bertani (LB) BrothStandard formulationBacterial growth medium
Kanamycin50 mg/mL stockAntibiotic selection
Isopropyl β-D-1-thiogalactopyranoside (IPTG)1 M stockInducer of protein expression
Lysis Buffer50 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTTCell lysis and protein extraction
Glutathione Agarose ResinHigh-capacityAffinity purification of GST-tagged Mpro
PreScission ProteaseCleavage of GST tag
Gel Filtration Buffer20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTTSize-exclusion chromatography
Table 2: this compound Ligand Preparation
ParameterValueNotes
CompoundThis compoundNon-covalent Mpro inhibitor
Solvent100% DMSOEnsure complete dissolution
Stock Concentration10-50 mMAliquot and store at -80°C to avoid freeze-thaw cycles
Working Concentration1-2 mMDilute from stock solution immediately before use
Table 3: Co-crystallization Screening Conditions
ParameterRange/ValuePurpose
Protein Concentration5-15 mg/mLOptimal concentration for crystallization
Ligand:Protein Molar Ratio1:1 to 5:1To ensure saturation of the protein's binding site
Incubation Time (Protein + Ligand)1-4 hours on iceTo allow for complex formation prior to crystallization
Crystallization MethodSitting drop vapor diffusionA common and effective crystallization technique
Drop Ratio (Protein:Reservoir)1:1 to 2:1 (e.g., 100 nL : 100 nL)To control the rate of equilibration
Temperature4°C or 20°CTemperature can significantly affect crystal growth
Reservoir Solution ComponentsPEG, salts, buffers (various commercial screens)To explore a wide range of chemical space for crystallization

Experimental Protocols

Protocol 1: SARS-CoV-2 Mpro Expression and Purification

This protocol is adapted from established methods for Mpro expression and purification.[3][10]

1. Transformation and Expression: a. Transform the Mpro expression plasmid into competent E. coli BL21 (DE3) cells. b. Plate on LB agar plates containing kanamycin and incubate overnight at 37°C. c. Inoculate a single colony into LB medium with kanamycin and grow overnight at 37°C with shaking. d. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and incubate for 16-20 hours at 16-18°C. f. Harvest the cells by centrifugation.

2. Cell Lysis and Affinity Chromatography: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation. d. Apply the supernatant to a pre-equilibrated glutathione agarose resin column. e. Wash the column extensively with Lysis Buffer to remove unbound proteins.

3. GST-Tag Cleavage and Size-Exclusion Chromatography: a. Elute the GST-tagged Mpro from the column. b. Add PreScission Protease to the eluted protein to cleave the GST tag. Dialyze against Gel Filtration Buffer overnight at 4°C. c. Remove the cleaved GST tag and any remaining uncleaved protein by passing the sample through the glutathione agarose resin again. d. Further purify the Mpro protein by size-exclusion chromatography using a Superdex 200 or similar column pre-equilibrated with Gel Filtration Buffer. e. Pool the fractions containing pure Mpro, concentrate to 5-15 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 2: Co-crystallization of this compound with Mpro

1. Ligand and Protein Preparation: a. Thaw an aliquot of purified Mpro on ice. b. Prepare a working solution of this compound in 100% DMSO. c. Add the this compound working solution to the Mpro solution to achieve the desired molar ratio (start with a 3:1 ligand to protein ratio). The final DMSO concentration should not exceed 5% (v/v). d. Incubate the protein-ligand mixture on ice for 1-4 hours to allow for complex formation. e. Centrifuge the mixture to remove any precipitated protein or compound.

2. Crystallization Screening: a. Set up sitting drop vapor diffusion crystallization trials using commercially available sparse matrix screens. b. In a 96-well crystallization plate, pipette the reservoir solutions. c. In the corresponding drop wells, mix the protein-ligand complex solution with the reservoir solution at a 1:1 or 2:1 ratio. d. Seal the plates and incubate at 4°C or 20°C. e. Monitor the drops for crystal growth regularly over several days to weeks.

3. Crystal Optimization: a. Once initial crystal hits are identified, perform optimization screening around the successful conditions. b. Vary the pH, precipitant concentration, and salt concentration to improve crystal size and quality. c. Consider using micro-seeding if initial crystals are small or of poor quality.

4. Crystal Harvesting and Data Collection: a. Carefully harvest the crystals from the drops using a cryo-loop. b. Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol). c. Flash-cool the crystals in liquid nitrogen. d. Collect X-ray diffraction data at a synchrotron source.

Mandatory Visualizations

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_ligand_prep Ligand Preparation cluster_cocrystal Co-crystallization cluster_data Structure Determination expr Mpro Expression in E. coli purify Affinity & Size-Exclusion Chromatography expr->purify qc Protein QC & Concentration purify->qc incubate Incubate Mpro with This compound qc->incubate dissolve Dissolve this compound in DMSO dilute Prepare Working Solution dissolve->dilute dilute->incubate screen Set up Crystallization Screening Plates incubate->screen optimize Optimize Crystal Growth Conditions screen->optimize harvest Crystal Harvesting & Cryo-protection optimize->harvest collect X-ray Diffraction Data Collection harvest->collect solve Structure Solution & Refinement collect->solve

Caption: Workflow for this compound-Mpro co-crystallization.

Mpro_Inhibition_Pathway Mpro SARS-CoV-2 Mpro (Cys145-His41) NSPs Functional Non-structural Proteins (NSPs) Mpro->NSPs Polyprotein Viral Polyproteins (pp1a, pp1ab) Polyprotein->Mpro Cleavage Replication Viral Replication Complex Assembly NSPs->Replication CDD1845 This compound (Non-covalent Inhibitor) CDD1845->Mpro Binding to Active Site

References

Application Notes and Protocols: CDD-1845 in Combination with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant viral strains and the desire for more potent therapeutic regimens have highlighted the importance of combination therapies in antiviral drug development.[1][2] The use of multiple antiviral agents can lead to synergistic effects, broaden the spectrum of activity, and reduce the likelihood of resistance.[1][2][3] This document provides a framework for the preclinical evaluation of a novel antiviral compound, CDD-1845, in combination with other antiviral agents. Due to the current lack of publicly available data specifically on "this compound," this document will outline general principles and established protocols for assessing antiviral combinations, which can be adapted once specific information about this compound's mechanism of action and target viruses becomes available.

The protocols and methodologies described herein are based on established practices in preclinical antiviral drug discovery and are supported by numerous studies on combination therapies for viruses such as SARS-CoV-2, HIV, and HCV.[1][2][3][4][5]

Rationale for Antiviral Combination Therapy

Combining antiviral agents is a well-established strategy to enhance therapeutic efficacy.[1][2] Key advantages include:

  • Synergistic or Additive Effects: The combined effect of two or more drugs may be greater than the sum of their individual effects.[1][2][6]

  • Reduced Drug Dosages: Synergy can allow for lower doses of individual agents, potentially reducing dose-related toxicity.[3]

  • Overcoming Drug Resistance: Targeting different viral or host proteins can suppress the emergence of resistant variants.[3][7]

  • Broad-Spectrum Activity: Combining drugs with different viral targets can be effective against a wider range of viruses.

Preclinical Evaluation of this compound in Combination Therapies

A systematic preclinical evaluation is crucial to identify promising combination partners for this compound. This involves a tiered approach, from initial in vitro screening to more complex cell culture and, eventually, in vivo models.

Selection of Combination Agents

The choice of antiviral agents to combine with this compound will depend on its putative mechanism of action and target virus(es). Potential combination partners could include:

  • Direct-Acting Antivirals (DAAs):

    • Polymerase Inhibitors: (e.g., Remdesivir, Sofosbuvir, Molnupiravir) that target the viral RNA-dependent RNA polymerase (RdRp).[5][8]

    • Protease Inhibitors: (e.g., Nirmatrelvir, Lopinavir/Ritonavir) that block viral polyprotein processing.

    • Entry Inhibitors: That prevent the virus from entering host cells.

  • Host-Targeting Antivirals (HTAs):

    • TMPRSS2 Inhibitors: (e.g., Camostat, Nafamostat) that block a host protease essential for the entry of some viruses.[6]

    • Agents targeting host kinases or other cellular pathways essential for viral replication.

Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Antiviral Activity of Single Agents

CompoundCell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundTBDTBD
Antiviral ATBDTBD
Antiviral BTBDTBD

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TBD: To be determined.

Table 2: In Vitro Combination Antiviral Activity

Drug CombinationCell LineVirusCombination Index (CI) at EC50Synergy Score (e.g., Loewe, Bliss)Fold Reduction in EC50 of this compoundFold Reduction in EC50 of Partner Drug
This compound + Antiviral ATBDTBD
This compound + Antiviral BTBDTBD

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound in combination with other antivirals.

Protocol: Determination of Antiviral Activity and Cytotoxicity of Single Agents

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and potential partner antivirals.

Materials:

  • Permissive cell line for the target virus (e.g., Vero E6 or Calu-3 for SARS-CoV-2).

  • Target virus stock with a known titer.

  • Cell culture medium and supplements.

  • This compound and other antiviral agents.

  • Cytotoxicity assay reagent (e.g., CellTiter-Glo®).

  • Assay plates (96-well or 384-well).

Procedure:

  • Cell Plating: Seed the appropriate cell line into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and each partner antiviral in cell culture medium.

  • Cytotoxicity Assay (Uninfected Cells):

    • Add the serially diluted compounds to plates with uninfected cells.

    • Incubate for a period that matches the duration of the antiviral assay (e.g., 48 or 72 hours).

    • Measure cell viability using a suitable cytotoxicity assay.

    • Calculate the CC50 value using non-linear regression analysis.

  • Antiviral Assay (Infected Cells):

    • Pre-treat the cells with the serially diluted compounds for a short period (e.g., 1-2 hours).

    • Infect the cells with the target virus at a specified multiplicity of infection (MOI).

    • Incubate for a defined period (e.g., 48 or 72 hours).

    • Quantify the extent of viral replication. This can be done through various methods such as:

      • Plaque Reduction Assay: For viruses that form plaques.

      • qRT-PCR: To measure viral RNA levels.

      • High-Content Imaging: To quantify the percentage of infected cells.[7]

    • Calculate the EC50 value by fitting the dose-response data to a non-linear regression curve.

  • Calculate Selectivity Index (SI): SI = CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

Protocol: In Vitro Antiviral Combination Assay (Checkerboard Assay)

Objective: To evaluate the antiviral activity of this compound in combination with other antivirals and to determine if the interaction is synergistic, additive, or antagonistic.

Materials:

  • Same as in Protocol 3.1.

Procedure:

  • Cell Plating: Seed cells as described in Protocol 3.1.

  • Compound Combination Preparation:

    • Prepare serial dilutions of this compound and the partner antiviral.

    • In a 96-well plate, create a checkerboard matrix by adding different concentrations of this compound along the rows and the partner antiviral along the columns.

  • Cell Treatment and Infection:

    • Transfer the drug combinations from the checkerboard plate to the cell plate.

    • Infect the cells with the target virus as described in Protocol 3.1.

  • Incubation and Quantification:

    • Incubate the plates and quantify viral replication as in Protocol 3.1.

  • Data Analysis:

    • Normalize the data to mock-treated (0% inhibition) and uninfected (100% inhibition) controls.

    • Use synergy analysis software (e.g., SynergyFinder, CompuSyn) to calculate synergy scores based on established models like the Loewe additivity or Bliss independence models.

    • Generate a synergy landscape plot to visualize areas of synergy and antagonism.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound in antiviral combinations.

Signaling Pathways and Drug Targets

Antiviral_Targets cluster_virus Viral Lifecycle cluster_drugs Potential Drug Targets Entry Viral Entry Replication Replication & Transcription (RdRp Complex) Entry->Replication Assembly Assembly & Egress Replication->Assembly CDD_1845 This compound CDD_1845->Replication Hypothetical Target Polymerase_Inhibitor Polymerase Inhibitor (e.g., Remdesivir) Polymerase_Inhibitor->Replication Protease_Inhibitor Protease Inhibitor (e.g., Nirmatrelvir) Protease_Inhibitor->Assembly

Caption: Hypothetical targeting of the viral lifecycle by this compound and other antivirals.

Experimental Workflow

Experimental_Workflow cluster_single Single Agent Evaluation cluster_combo Combination Studies cluster_output Outcome A Determine EC50 & CC50 for this compound C Checkerboard Assay (this compound + Partner) A->C B Determine EC50 & CC50 for Partner Antivirals B->C D Synergy Analysis (Loewe, Bliss) C->D E Identify Synergistic Combinations D->E

Caption: Workflow for preclinical evaluation of antiviral combinations.

Logical Relationships in Synergy

Synergy_Logic cluster_results Possible Outcomes start Combination of This compound + Antiviral X Synergy Synergy (CI < 1) start->Synergy Enhanced Effect Additive Additive (CI = 1) start->Additive Sum of Effects Antagonism Antagonism (CI > 1) start->Antagonism Reduced Effect

Caption: Logical outcomes of antiviral drug combination studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CDD-1845 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of CDD-1845 to accurately determine its half-maximal inhibitory concentration (IC50).

Introduction to this compound

This compound is a selective inhibitor of the MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes. As a key component of the Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK/ERK pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. In many cancer types, this pathway is constitutively active, promoting uncontrolled cell growth. This compound inhibits the phosphorylation of ERK1/2 by MEK1/2, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells with activating mutations in this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?

A1: For initial screening, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a 7-point serial dilution spanning from 10 µM down to 0.01 µM.[1][2][3] If the expected IC50 is completely unknown, a wider range using 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 1 nM) can be used as a preliminary experiment to estimate the potency.[2]

Q2: Which cell lines are most suitable for determining the IC50 of this compound?

A2: Cell lines with known activating mutations in the MAPK/ERK pathway, such as BRAF V600E or activating RAS mutations, are highly sensitive to MEK inhibitors. Examples include A375 (melanoma, BRAF V600E) and HT-29 (colorectal cancer, BRAF V600E). Using a cell line with a wild-type MAPK pathway can serve as a negative control to assess selectivity.

Q3: What is the optimal incubation time for this compound treatment?

A3: The incubation time should be sufficient to allow for the compound to exert its anti-proliferative effects. A common incubation period for cell viability assays is 48 to 72 hours.[4] Shorter incubation times may not capture the full inhibitory effect, while longer times can lead to confounding factors such as nutrient depletion in the culture medium. The optimal time may vary between cell lines and should be determined empirically.[5]

Q4: How should I prepare the stock solution and working concentrations of this compound?

A4: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[3] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Working concentrations should be prepared by serially diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).[3]

Q5: What are the best practices for data analysis to determine the IC50 value?

A5: IC50 values should be determined by fitting the dose-response data to a non-linear regression model, typically a four-parameter logistic (4PL) curve.[6] The data should be plotted with the log of the inhibitor concentration on the x-axis and the percentage of cell inhibition or viability on the y-axis.[1][2] Software such as GraphPad Prism or R with appropriate packages can be used for this analysis. It is important to have data points that define both the top and bottom plateaus of the curve for an accurate IC50 calculation.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[3][7]Ensure a homogenous cell suspension during seeding. Use calibrated pipettes and consider using automated liquid handlers. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile buffer or media.[3]
Incomplete or Flat Dose-Response Curve The concentration range tested is too narrow or not centered around the IC50. The compound may have low potency in the chosen cell line.[7]Test a wider range of concentrations, potentially spanning several orders of magnitude (e.g., 1 nM to 100 µM).[1][2] Verify that the chosen cell line is appropriate and sensitive to MEK inhibition.
IC50 Value is Higher Than Expected The compound has degraded due to improper storage. The cell seeding density is too high. The incubation time is too short.Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[3] Consider increasing the incubation time (e.g., to 72 hours).
Poor Curve Fit (Low R-squared value) Outlier data points, insufficient number of data points, or inappropriate regression model.Carefully review the raw data for any obvious outliers that may be due to experimental error. Ensure you have a sufficient number of concentrations to define the curve. Use a four-parameter logistic model for non-linear regression analysis.[6]
Precipitation of this compound in Culture Medium The concentration of the compound exceeds its solubility in the aqueous medium.Visually inspect the wells for any signs of precipitation. If observed, lower the highest concentration tested. Ensure the final DMSO concentration is sufficient to maintain solubility but does not impact cell viability.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound IC50 Determination

Experiment Type Highest Concentration Lowest Concentration Serial Dilution Factor Number of Points
Initial Broad Range Screen 100 µM1 nM106
Refined IC50 Determination 10 µM1 nM38

Table 2: Suggested Cell Seeding Densities for Common Cell Viability Assays (96-well plate)

Cell Line Type Seeding Density (cells/well) Assay Duration
Adherent (e.g., A375, HT-29) 3,000 - 8,00048 - 72 hours
Suspension (e.g., K562) 10,000 - 30,00048 - 72 hours

Experimental Protocols

Protocol 1: IC50 Determination using the MTT Assay

This protocol outlines the steps for determining the IC50 of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Materials:

  • This compound

  • DMSO

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "no-cell" (medium only) and "vehicle control" (cells with DMSO).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from your 10 mM DMSO stock.

    • Ensure the final DMSO concentration for the vehicle control is the same as the highest concentration of this compound.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic) to determine the IC50 value.

Visualizations

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation CDD1845 This compound CDD1845->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Cells in Logarithmic Growth Phase Seed_Plate 2. Seed Cells into a 96-well Plate Cell_Culture->Seed_Plate Drug_Dilution 3. Prepare Serial Dilutions of this compound Seed_Plate->Drug_Dilution Treatment 4. Treat Cells with This compound Dilutions Drug_Dilution->Treatment Incubation 5. Incubate for 48-72 Hours Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Read_Plate 7. Measure Absorbance with Plate Reader Viability_Assay->Read_Plate Data_Normalization 8. Normalize Data to Vehicle Control Read_Plate->Data_Normalization Curve_Fitting 9. Plot Dose-Response Curve & Calculate IC50 Data_Normalization->Curve_Fitting

Caption: Experimental workflow for the determination of the IC50 value of this compound.

References

Technical Support Center: Troubleshooting Insolubility of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Our comprehensive search for the compound "CDD-1845" did not yield any specific information in the public domain. The following troubleshooting guide is based on established principles and common techniques for addressing solubility challenges with poorly soluble drug candidates. Researchers working with any novel compound facing insolubility are encouraged to adapt these general strategies to their specific molecule.

Frequently Asked Questions (FAQs)

Q1: My compound is showing very low solubility in aqueous solutions. What are the initial steps I should take?

A1: When encountering poor aqueous solubility with a novel compound, a systematic approach is recommended. Begin by characterizing the physicochemical properties of your compound, such as its pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). This foundational knowledge will guide the selection of an appropriate solubilization strategy. Initial, small-scale solubility assessments in different pH buffers and a range of pharmaceutically acceptable organic co-solvents can provide valuable insights into the compound's behavior.

Q2: What are the most common formulation strategies to enhance the solubility of a poorly water-soluble drug?

A2: Several techniques are widely employed to improve the solubility of drug candidates. These can be broadly categorized as physical modifications, chemical modifications, and the use of excipients.[1] Common approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3] Techniques include micronization and nanosuspension.[1][3]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[4][5] Methods like spray drying and hot-melt extrusion can be used to create amorphous solid dispersions, which often exhibit higher apparent solubility and dissolution rates compared to the crystalline form.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to shift the equilibrium towards the more soluble ionized form can be a simple and effective method.[2]

  • Co-solvency: The addition of a water-miscible organic solvent in which the drug is more soluble can increase the overall solubility of the drug in the aqueous vehicle.[2][3]

  • Complexation: Utilizing complexing agents, such as cyclodextrins, can enhance solubility by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[1][5]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules, thereby increasing their concentration in an aqueous medium.[4]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of a stock solution.

This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer for an assay.

Troubleshooting Workflow:

start Precipitation observed upon dilution step1 Decrease initial stock concentration start->step1 step2 Incorporate a co-solvent in the aqueous buffer (e.g., ethanol, propylene glycol) step1->step2 Precipitation persists end Compound remains in solution step1->end Issue resolved step3 Add a surfactant to the aqueous buffer (e.g., Tween 80, Polysorbate 20) step2->step3 Precipitation persists step2->end Issue resolved step4 Explore formulating with cyclodextrins step3->step4 Precipitation persists step3->end Issue resolved step4->end Solubility improved

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low and variable results in cell-based assays due to poor solubility.

Inconsistent exposure of cells to the compound can lead to unreliable experimental data.

Recommended Strategies:

StrategyDescriptionKey Considerations
Nanosuspension A promising technique for the delivery of poorly soluble drugs, nanosuspensions consist of sub-micron colloidal dispersions of drug particles.[1]Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). The particle size distribution should be narrow and well-characterized.
Solid Dispersion The drug is dispersed in a hydrophilic matrix, which can enhance the dissolution rate and bioavailability.[4]The choice of carrier is critical and depends on the drug's properties. Physical stability of the amorphous form needs to be assessed.
Inclusion Complexation Cyclodextrins are used to form host-guest complexes with the drug, increasing its aqueous solubility.[1][5]The stoichiometry of the complex and the binding constant should be determined. Not all drug molecules are suitable for complexation.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent

Objective: To identify a suitable co-solvent and its optimal concentration to maintain compound solubility in an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

  • Add a small aliquot of the compound's DMSO stock solution to each of the co-solvent-containing buffers to achieve the desired final assay concentration. The final DMSO concentration should be kept constant and low (typically ≤ 1%).

  • Visually inspect for any signs of precipitation immediately and after a defined period (e.g., 2 hours) at the experimental temperature.

  • (Optional) Quantify the amount of soluble compound using a suitable analytical method like HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of the compound in a hydrophilic polymer to enhance its dissolution rate.

Methodology:

  • Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 4000).

  • Dissolve both the compound and the carrier in a common volatile solvent (e.g., methanol, acetone).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be collected and characterized for its dissolution properties compared to the pure drug.

Signaling Pathway Visualization:

While no specific signaling pathway is associated with "this compound," the following diagram illustrates a generic kinase signaling pathway, which is a common target in drug development. Understanding the pathway can be crucial for interpreting the effects of a compound in cellular assays.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

Caption: A generic signal transduction pathway.

References

Technical Support Center: Improving Small Molecule Stability in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors. While the following information is broadly applicable, it will use the ROCK inhibitor Y-27632 as a specific example to illustrate common challenges and solutions related to compound stability and assay performance.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor is not showing any effect, even at high concentrations. What are the potential causes?

A1: If your inhibitor is not producing the expected biological effect, consider the following troubleshooting steps:

  • Verify Compound Integrity: Confirm the identity and purity of your compound stock. Degradation during storage or issues with the initial synthesis can compromise its activity.[1]

  • Check Solubility: Visually inspect your stock solution and the final concentration in your experimental media for any precipitation. A compound that has crashed out of solution will not be available to interact with its target.

  • Confirm Target Presence and Activity: Ensure that the target protein (e.g., ROCK kinase) is present and active in your experimental system.

  • Review Assay Protocol: Double-check all steps in your protocol, including buffer composition, incubation times, and temperature.[2][3] Even small deviations can significantly impact results.

Q2: I'm observing significant cytotoxicity that doesn't seem related to my inhibitor's known mechanism of action. How can I investigate this?

A2: Unexplained cytotoxicity can confound your results. Here's how to troubleshoot:

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50). This will help you distinguish between targeted effects and general toxicity.

  • Evaluate the Vehicle Control: Run a dose-response of your vehicle (e.g., DMSO) alone. High concentrations of some solvents can be toxic to cells.

  • Assess for Off-Target Effects: Consider screening your compound against a broader panel of related and unrelated targets. The observed cytotoxicity may be due to the inhibition of a critical off-target protein.[1]

Q3: My results with the inhibitor are not reproducible. What are the common causes of variability?

A3: Lack of reproducibility is a common challenge.[1] Consider these factors:

  • Inconsistent Cell Culture Practices: Ensure consistent cell passage number, confluency, and media composition between experiments. Variations in cell state can significantly impact their response to treatment.[1]

  • Compound Instability: Prepare fresh dilutions of your inhibitor from a new aliquot for each experiment. The compound may be unstable in your experimental media or after repeated freeze-thaw cycles.[1][3]

  • Assay Variability: Standardize all incubation times, reagent concentrations, and measurement parameters. Small variations in the experimental protocol can lead to large differences in results.[1][2]

Troubleshooting Guides

Guide 1: Addressing Poor Compound Solubility

Poor solubility is a primary reason for inconsistent and unreliable data.

ProblemPotential CauseRecommended Action
Precipitation in stock solution Improper solvent or concentration too high.Consult literature for the recommended solvent and solubility of the specific inhibitor. Prepare a fresh stock solution in a suitable solvent (e.g., DMSO, ethanol).
Precipitation in final assay medium The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.Keep the final solvent concentration consistent across all experiments, typically below 0.5%. If solubility is still an issue, consider using a different solvent or a formulation aid, but validate its compatibility with your assay.
Inconsistent results at higher concentrations Compound is "crashing" out of solution at higher concentrations.Determine the practical working concentration range where the compound remains soluble in your assay medium.
Guide 2: Mitigating Compound Instability

The stability of your small molecule inhibitor can be affected by various factors.

ProblemPotential CauseRecommended Action
Loss of activity over time Degradation due to repeated freeze-thaw cycles.[1][3]Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2]
Inconsistent results between experiments Compound is unstable in the assay buffer or medium at 37°C.Prepare fresh dilutions of the inhibitor immediately before each experiment. Minimize the pre-incubation time of the compound in the assay medium.
Light-sensitive compound degradation Exposure to light causes the compound to break down.Store stock solutions and handle the compound in light-protected tubes.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (e.g., for ROCK inhibitors)

This protocol outlines a general method for assessing the inhibitory activity of a compound like Y-27632 on its target kinase.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]

    • Prepare a stock solution of the inhibitor (e.g., 10 mM Y-27632 in DMSO).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare solutions of the kinase (e.g., ROCK1) and its substrate (e.g., Ser/Thr 7 peptide).[4]

    • Prepare ATP solution.

  • Assay Procedure:

    • Add the kinase and the inhibitor dilutions to the wells of a microplate.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.[4]

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cellular Assay for ROCK Inhibition (Phospho-MYPT1 ELISA)

This protocol describes a cell-based ELISA to measure the inhibition of ROCK kinase activity by quantifying the phosphorylation of its substrate, MYPT1.[5]

  • Cell Culture and Treatment:

    • Plate cells (e.g., human pancreatic cancer cell line) in 96-well plates and grow to desired confluency.

    • Treat the cells with various concentrations of the ROCK inhibitor (e.g., Y-27632) for a specified time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the lysates.

    • Determine the total protein concentration of each lysate.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an antibody specific for total MYPT1.

    • Add cell lysates to the wells and incubate to allow capture of MYPT1.

    • Wash the wells and add a detection antibody that specifically recognizes phosphorylated MYPT1 (at residue T853).[5]

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting signal (e.g., absorbance).

  • Data Analysis:

    • Normalize the phospho-MYPT1 signal to the total protein concentration.

    • Calculate the percentage of inhibition of MYPT1 phosphorylation for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK RhoA_GTP->ROCK Activation Substrates Downstream Substrates (e.g., MYPT1, MLC) ROCK->Substrates Phosphorylation Cellular_Effects Cellular Effects (Contraction, Migration) Substrates->Cellular_Effects GEF GEFs GEF->RhoA_GDP GAP GAPs GAP->RhoA_GTP

Caption: Simplified ROCK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Inhibitor Stock Solution Treatment Treat Cells with Inhibitor Stock->Treatment Cells Culture and Plate Cells Cells->Treatment Reagents Prepare Assay Reagents Lysis Cell Lysis / Reaction Stop Reagents->Lysis Incubation Incubate Treatment->Incubation Incubation->Lysis Measurement Measure Signal (e.g., ELISA, Kinase Activity) Lysis->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis

Caption: General experimental workflow for inhibitor testing.

References

Technical Support Center: Overcoming Resistance to CDD-1845 in Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the SARS-CoV-2 main protease (Mpro) inhibitor, CDD-1845.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and potential viral resistance.

Issue Potential Cause Recommended Action
Reduced efficacy of this compound in cell culture. 1. Emergence of resistant viral variants. 2. Suboptimal compound concentration. 3. Issues with cell health or assay conditions.1. Sequence the viral genome to identify potential mutations in the Mpro gene. 2. Perform a dose-response experiment to redetermine the IC50. 3. Check cell viability, passage number, and ensure proper assay setup.
Identification of mutations in the Mpro gene. Natural selection of resistant variants under drug pressure.1. Characterize the phenotype of the mutant virus to confirm resistance. 2. Perform molecular modeling to understand how the mutation affects drug binding. 3. Consider combination therapy with drugs targeting different viral proteins.[1]
High background in cytotoxicity assays. 1. Compound precipitation. 2. Contamination of cell cultures. 3. Incorrect assay procedure.1. Check the solubility of this compound in your culture medium. 2. Test for mycoplasma and other contaminants. 3. Review the cytotoxicity assay protocol and ensure all steps are followed correctly.
Inconsistent results in viral replication assays. 1. Variability in viral titer. 2. Inconsistent cell seeding density. 3. Pipetting errors.1. Accurately determine the viral titer before each experiment. 2. Ensure uniform cell seeding across all wells. 3. Use calibrated pipettes and proper pipetting techniques.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-covalent and non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro).[2] Mpro is a crucial enzyme for viral replication, as it cleaves viral polyproteins into functional proteins. By inhibiting Mpro, this compound prevents the virus from producing the proteins necessary for its replication.[2]

Q2: What is the typical IC50 of this compound?

A2: In cell-based assays, this compound has an IC50 of 2.39 μM for inhibiting SARS-CoV-2 replication.[2]

Q3: How can I detect resistance to this compound in my viral strains?

A3: Resistance to antiviral drugs can be detected through two main types of assays: genotypic and phenotypic.[3][4]

  • Genotypic assays involve sequencing the viral gene that codes for the drug target (in this case, Mpro) to identify mutations that may confer resistance.[3][5]

  • Phenotypic assays measure the susceptibility of the virus to the drug directly by culturing the virus in the presence of different concentrations of the compound and determining the IC50.[3][4] An increase in the IC50 compared to the wild-type virus is indicative of resistance.

Q4: What are the likely mechanisms of resistance to this compound?

A4: While specific resistance mutations to this compound have not yet been reported in the provided literature, resistance to protease inhibitors typically arises from mutations in the protease gene.[3] These mutations can alter the drug-binding site, reducing the affinity of the inhibitor for the enzyme.[1]

Q5: What should I do if I identify a resistant viral strain?

A5: If you identify a resistant strain, it is important to characterize it both genotypically and phenotypically.[5] This includes confirming the mutation through sequencing and quantifying the level of resistance with a phenotypic assay.[3] Understanding the resistance mechanism can help in the development of second-generation inhibitors or in designing effective combination therapies that target different viral proteins to reduce the likelihood of resistance.[1]

Q6: Is this compound cytotoxic?

A6: Studies have shown that this compound displays no obvious cytotoxicity in HepG2 cells at concentrations up to 100 μM.[2] However, it is always recommended to perform a cytotoxicity assay in your specific cell line to confirm.

Experimental Protocols

Cytotoxicity Assay Protocol

This protocol is used to assess the toxicity of this compound on a specific cell line.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10^4 cells per well and incubate at 37°C for 24 hours.[2]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0, 50, 75, 100 μM) in triplicate.[2]

  • Incubation: Incubate the plate at 37°C for 24 hours.[2]

  • Cell Viability Measurement: Measure cell viability using an XTT kit or a similar colorimetric assay according to the manufacturer's instructions.[2]

Real-Time Cell Analysis (RTCA) for Viral Inhibition

This protocol is used to monitor the inhibition of viral replication in real-time.

  • Cell Seeding: Seed host cells in an E-Plate 96 and monitor cell proliferation until a normalized cell index of 1 is reached, indicating a healthy, proliferating monolayer.[2]

  • Infection and Treatment: Infect the cells with the virus and simultaneously treat with various concentrations of this compound.[2]

  • Data Acquisition: Monitor the cell index in real-time using an RTCA instrument. A decrease in the cell index indicates virus-induced cytopathic effect.[2]

  • Data Analysis: Plot the normalized cell index against the compound concentration to determine the IC50, which is the concentration at which viral replication is inhibited by 50%.[2]

Genotypic Analysis of Resistance

This protocol outlines the general steps for identifying mutations that may confer resistance.

  • RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures (both wild-type and potentially resistant strains).

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and amplify the Mpro gene using specific primers.

  • Sequencing: Sequence the PCR product using Sanger or next-generation sequencing methods.[4][5]

  • Sequence Analysis: Align the sequences from the potentially resistant strains to the wild-type sequence to identify any mutations.

Visualizations

Viral_Lifecycle cluster_inhibition Site of Inhibition Virus Virus Host Cell Host Cell Virus->Host Cell Attachment & Entry Viral RNA Release Viral RNA Release Host Cell->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Proteolytic Cleavage Proteolytic Cleavage Translation of Polyproteins->Proteolytic Cleavage Mpro/PLpro Functional Viral Proteins Functional Viral Proteins Proteolytic Cleavage->Functional Viral Proteins Replication & Transcription Replication & Transcription Functional Viral Proteins->Replication & Transcription Assembly of New Virions Assembly of New Virions Replication & Transcription->Assembly of New Virions Release Release Assembly of New Virions->Release This compound This compound This compound->Proteolytic Cleavage

Caption: SARS-CoV-2 lifecycle and the inhibitory action of this compound on proteolytic cleavage.

Resistance_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase Start Start Culture Virus with this compound Culture Virus with this compound Start->Culture Virus with this compound Observe Reduced Efficacy Observe Reduced Efficacy Culture Virus with this compound->Observe Reduced Efficacy Isolate Resistant Strain Isolate Resistant Strain Observe Reduced Efficacy->Isolate Resistant Strain Yes Genotypic Analysis Genotypic Analysis Isolate Resistant Strain->Genotypic Analysis Phenotypic Analysis Phenotypic Analysis Isolate Resistant Strain->Phenotypic Analysis Sequence Mpro Gene Sequence Mpro Gene Genotypic Analysis->Sequence Mpro Gene Determine IC50 Shift Determine IC50 Shift Phenotypic Analysis->Determine IC50 Shift Identify Mutations Identify Mutations Sequence Mpro Gene->Identify Mutations End End Identify Mutations->End Resistance Mechanism Identified Characterize Mutant Virus Characterize Mutant Virus Determine IC50 Shift->Characterize Mutant Virus Characterize Mutant Virus->End Resistance Profile Confirmed

Caption: Workflow for identifying and characterizing viral resistance to this compound.

References

Technical Support Center: Refining CDD-1845 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and developmental purposes only. "CDD-1845" is a placeholder for a novel investigational compound. The details provided are based on common challenges encountered in preclinical drug development and should be adapted to the specific properties of the actual compound being studied. All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1]

This guide is intended for researchers, scientists, and drug development professionals to address potential issues during the in vivo administration of the novel compound this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in preclinical drug development for a novel compound like this compound?

A1: The main challenges include selecting the appropriate lead compounds, ensuring the effectiveness of the compound in preclinical models that adequately mimic human diseases, and predicting potential toxicity.[2] A significant hurdle is the vast amount of data generated, which requires robust integration and analysis to make informed decisions.[2] Furthermore, long timelines and high costs are considerable drawbacks in the drug development process.

Q2: What are the critical initial steps before administering this compound to animal models?

A2: Before administration, it is crucial to have your protocol, including the compound to be administered, reviewed and approved by the IACUC.[1] Key parameters to define in the protocol include the formulation, dose, route of administration, and monitoring procedures.[1] For a novel compound, conducting a small pilot study to assess tolerability and basic pharmacokinetic parameters is often warranted.[1]

Q3: What are some common routes of administration for compounds in mice and rats?

A3: Common routes include parenteral (intravenous, subcutaneous, intraperitoneal) and enteral (oral gavage).[1][3][4][5] The choice of administration route depends on the compound's properties and the therapeutic goal. For instance, intravenous self-administration is considered the gold standard for assessing the addictive potential of new compounds.[6]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Formulation

Symptoms:

  • Precipitation of the compound in the vehicle upon standing.

  • Difficulty in drawing the solution into the syringe.

  • Inconsistent results between animals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Considerations
Inappropriate Vehicle Test a panel of pharmaceutically acceptable vehicles with varying pH and excipients.The choice of vehicle can significantly impact the compound's bioavailability and potential for local irritation.
Low Compound Purity Re-evaluate the purity of the compound batch. Impurities can affect solubility.Ensure rigorous quality control of the synthesized compound.
Temperature Effects Assess the temperature sensitivity of the formulation. Some compounds may require warming before administration.Avoid overheating, which could lead to degradation.
Need for Surfactants Consider the addition of a pharmaceutically acceptable nonionic surfactant to improve homogeneity.Surfactants can alter the pharmacokinetic profile of the compound.
Issue 2: Adverse Events or Toxicity in Animal Models

Symptoms:

  • Unexpected weight loss or changes in behavior.

  • Signs of local irritation at the injection site.

  • Morbidity or mortality at expectedly safe doses.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Considerations
Vehicle Toxicity Administer the vehicle alone to a control group of animals to rule out vehicle-induced toxicity.The vehicle should be well-tolerated at the administered volume.
Off-Target Effects Conduct in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions.This can help in understanding the mechanism of toxicity.
Rapid Metabolism to a Toxic Metabolite Perform metabolic profiling in liver microsomes or hepatocytes to identify potential toxic metabolites.This is a critical step in preclinical safety assessment.
Incorrect Dosing Double-check all calculations for dose formulation and administration volume.A simple calculation error can lead to significant adverse effects.

Experimental Protocols

Protocol 1: General Preparation and Administration of a Novel Compound
  • Formulation: Prepare the dosing solution under sterile conditions. For parenteral administration, the solution should be iso-osmolar (~280 mOsm).[1]

  • Animal Restraint: Use appropriate manual restraint techniques or a restraint device.[3][4][5] Ensure the animal is handled gently to minimize stress.[5]

  • Administration:

    • Intravenous (IV): For mice and rats, the lateral tail vein is the most common site.[3][4] Warming the tail can help with vasodilation.[4]

    • Subcutaneous (SC): Inject into the loose skin, typically on the back of the neck.[1]

    • Intraperitoneal (IP): Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.

  • Post-Administration Monitoring: Closely monitor the animal for any adverse reactions as defined in the IACUC-approved protocol.[1]

Recommended Dosing and Needle Sizes for Mice and Rats
Route Mouse Max Volume Rat Max Volume Recommended Needle Gauge
Intravenous (IV) 0.2 mL0.5 mL27-30 G
Subcutaneous (SC) 1-2 mL5-10 mL25-27 G
Intraperitoneal (IP) 1-2 mL5-10 mL23-25 G
Oral Gavage (PO) 0.5 mL5 mL20-22 G (ball-tipped)

This table provides general guidelines. Specific volumes and needle sizes may vary based on the animal's weight and the specific experimental protocol.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase compound_synthesis This compound Synthesis & QC formulation_dev Formulation Development compound_synthesis->formulation_dev iacuc_approval IACUC Protocol Approval formulation_dev->iacuc_approval animal_acclimation Animal Acclimation iacuc_approval->animal_acclimation dosing This compound Administration animal_acclimation->dosing monitoring Post-Dose Monitoring dosing->monitoring pk_pd_analysis PK/PD Analysis monitoring->pk_pd_analysis toxicity_assessment Toxicity Assessment monitoring->toxicity_assessment data_interpretation Data Interpretation pk_pd_analysis->data_interpretation toxicity_assessment->data_interpretation

Caption: Preclinical workflow for this compound animal studies.

troubleshooting_logic start Adverse Event Observed check_vehicle Vehicle Toxicity Check start->check_vehicle check_dose Verify Dosing Calculation start->check_dose off_target_screen In Vitro Off-Target Screening check_vehicle->off_target_screen Vehicle is not toxic check_dose->off_target_screen Dose is correct metabolism_study Metabolic Profiling off_target_screen->metabolism_study conclusion Identify Cause of Toxicity metabolism_study->conclusion

Caption: Logic diagram for troubleshooting adverse events.

References

Technical Support Center: Minimizing CDD-1845 Degradation in Plasma Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the plasma stability assessment of CDD-1845.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your plasma stability experiments with this compound.

Observed Problem Potential Causes Recommended Solutions
Rapid Degradation of this compound (<15 min half-life) 1. Enzymatic Degradation: this compound may be susceptible to hydrolysis by plasma esterases or other enzymes.[1][2] 2. Chemical Instability: The compound may be inherently unstable at physiological pH (7.4).[3][4] 3. Improper Sample Handling: Elevated temperatures during sample processing can accelerate degradation.[5][6]1. Enzyme Inhibitors: Add specific enzyme inhibitors to the plasma. For suspected esterase activity, consider adding sodium fluoride. 2. pH Adjustment: Evaluate the stability of this compound in buffer at different pH values to identify a more stable range. 3. Maintain Cold Chain: Ensure all plasma samples and processing steps are conducted on ice or at 4°C.[7]
High Variability Between Replicates 1. Inconsistent Sample Processing Times: Variations in the time between sample collection and analysis can lead to differing degrees of degradation.[7] 2. Precipitation of this compound: The compound may have low solubility in the plasma matrix, leading to inconsistent concentrations.[3] 3. Inconsistent Pipetting: Inaccurate pipetting of the compound or plasma can introduce significant error.1. Standardize Workflow: Create and adhere to a strict, timed protocol for all sample handling and processing steps.[7] 2. Solubility Assessment: Pre-determine the solubility of this compound in plasma and consider using a co-solvent if necessary, ensuring the final solvent concentration is low (e.g., <1%).[8] 3. Pipetting Technique: Use calibrated pipettes and proper technique. For viscous liquids like plasma, consider using reverse pipetting.
Poor Recovery of this compound at Time Zero 1. Adsorption to Labware: The compound may be binding to the surface of plastic tubes or pipette tips.[9] 2. Immediate Degradation: Degradation may be occurring instantaneously upon contact with plasma. 3. Inefficient Extraction: The method used to extract this compound from the plasma may be inefficient.1. Use Low-Binding Materials: Utilize low-protein-binding tubes and pipette tips.[7] 2. Rapid Quenching: Immediately stop the reaction at time zero with a quenching solution (e.g., cold acetonitrile) before analysis. 3. Optimize Extraction: Evaluate different extraction solvents and techniques (e.g., protein precipitation, solid-phase extraction) to maximize recovery.[7]
Inconsistent Results Across Different Plasma Lots 1. Inter-individual Variability in Enzyme Activity: Different donors may have varying levels of plasma enzymes.[8] 2. Differences in Plasma Composition: Variations in protein and lipid content can affect compound binding and stability.[3]1. Use Pooled Plasma: Whenever possible, use pooled plasma from multiple donors to average out individual differences.[2] 2. Qualify Plasma Lots: If using individual lots, test the stability of a control compound in each lot to assess for significant differences.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in a plasma stability assay?

A1: The primary factors include enzymatic degradation by plasma enzymes like esterases and proteases, chemical hydrolysis, oxidation, and instability at physiological pH.[3][6][10] Temperature is also a critical factor, as higher temperatures accelerate the rate of most degradation reactions.[4][5]

Q2: What type of anticoagulant should I use for collecting plasma for the stability assay?

A2: The choice of anticoagulant can influence the stability of your compound. Heparin is a common choice. However, if you suspect enzymatic degradation, using sodium fluoride/potassium oxalate tubes can be beneficial as fluoride inhibits some enzymatic activity.[11] It is advisable to test the compatibility of this compound with different anticoagulants.

Q3: How can I differentiate between chemical and enzymatic degradation?

A3: To distinguish between chemical and enzymatic degradation, you can perform the stability assay in parallel with heat-inactivated plasma. If the degradation is significantly reduced in the heat-inactivated plasma, it is likely mediated by enzymes. If the degradation rate is similar in both normal and heat-inactivated plasma, chemical instability is the more probable cause.

Q4: What is the ideal concentration of this compound to use in the assay?

A4: A typical starting concentration is 1 µM.[2][8][12] However, the concentration should be high enough for accurate detection by your analytical method (e.g., LC-MS/MS) but not so high that it exceeds its solubility in plasma, which could lead to precipitation and inaccurate results.

Q5: How long should I incubate this compound in plasma?

A5: A standard time course includes 0, 15, 30, 60, and 120 minutes.[1][2] If you expect very rapid degradation, you may need to include earlier time points (e.g., 5 minutes). Conversely, for highly stable compounds, extending the incubation time might be necessary.

Experimental Protocols

Protocol 1: Standard Plasma Stability Assay
  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Spiking into Plasma: On the day of the experiment, thaw a vial of pooled human plasma at 37°C. Spike the this compound stock solution into the plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.25%.[1]

  • Incubation: Incubate the plasma sample in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[1]

  • Reaction Quenching: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate the plasma proteins and stop the reaction.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Protocol 2: Assay with Heat-Inactivated Plasma
  • Heat Inactivation: Prepare heat-inactivated plasma by incubating a vial of plasma at 56-60°C for 30-60 minutes. Allow it to cool to 37°C before use.

  • Follow Standard Protocol: Proceed with steps 1-8 of the Standard Plasma Stability Assay, substituting the normal plasma with the heat-inactivated plasma.

  • Comparison: Compare the degradation rate of this compound in heat-inactivated plasma to that in normal plasma to assess the contribution of enzymatic degradation.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis Prepare Stock Prepare 1mM this compound Stock in DMSO Spike Spike this compound into Plasma (Final Conc: 1µM) Prepare Stock->Spike Thaw Plasma Thaw Pooled Plasma at 37°C Thaw Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Sample Quench Quench with Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Half-life Calculate Half-life Analyze->Calculate Half-life

Caption: Workflow for a typical plasma stability assay.

G cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation CDD_1845 This compound (Ester or Amide Moiety) Hydrolysis_Enzymatic Hydrolytic Cleavage CDD_1845->Hydrolysis_Enzymatic Degradation_Chemical Chemical Breakdown CDD_1845->Degradation_Chemical Esterases Plasma Esterases Esterases->Hydrolysis_Enzymatic Proteases Proteases/Amidases Proteases->Hydrolysis_Enzymatic Inactive_Metabolites Inactive_Metabolites Hydrolysis_Enzymatic->Inactive_Metabolites Inactive Metabolites pH pH-mediated (e.g., Hydrolysis) pH->Degradation_Chemical Oxidation Oxidation Oxidation->Degradation_Chemical Degradation_Products Degradation_Products Degradation_Chemical->Degradation_Products Degradation Products

Caption: Potential degradation pathways for this compound.

G cluster_troubleshoot Troubleshooting Steps Start High Degradation or Variability Observed Check_Temp Was sample handling done at 4°C? Start->Check_Temp Check_Replicates Are replicates consistent? Check_Temp->Check_Replicates Yes Implement Cold Chain Implement Cold Chain Check_Temp->Implement Cold Chain No Heat_Inactivation Run assay with heat-inactivated plasma Check_Replicates->Heat_Inactivation Yes Refine Pipetting Refine Pipetting Check_Replicates->Refine Pipetting No Solubility_Check Assess solubility in plasma Heat_Inactivation->Solubility_Check No Change Enzymatic_Degradation Likely Enzymatic Degradation (Consider Inhibitors) Heat_Inactivation->Enzymatic_Degradation Degradation Reduced Chemical_Instability Likely Chemical Instability (Evaluate pH Effects) Solubility_Check->Chemical_Instability Soluble Optimize_Formulation Poor Solubility (Optimize Formulation) Solubility_Check->Optimize_Formulation Insoluble

Caption: Troubleshooting decision tree for this compound stability.

References

Technical Support Center: Addressing Variability in CDD-1845 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with the novel compound CDD-1845. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their findings.

Fictional Background for this compound

For the context of this guide, we will assume that This compound is an investigational small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Variability in experimental outcomes can arise from a number of factors, from cell culture conditions to assay procedures. This guide will walk you through common issues and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?

A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Cell Passage Number: The number of times a cell line has been subcultured can significantly impact its characteristics and response to stimuli.[1] It is recommended to use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can lead to variability. Ensure precise and uniform cell seeding across all wells of your microplate.

  • Reagent Preparation and Storage: Improperly stored or prepared reagents can degrade over time. Prepare fresh solutions of this compound and other critical reagents for each experiment and store them according to the manufacturer's instructions.

  • Incubation Time: The timing of analysis can be critical. Ensure that the incubation time with this compound is consistent across all experiments.[2][3]

Q2: Our cell viability assay results are not reproducible. What should we check?

A2: Reproducibility is key for reliable data.[1][3] Here are some common factors that can affect the reproducibility of cell viability assays:

  • Contamination: Mycoplasma contamination is a frequent and often undetected issue that can alter cellular responses.[1] Regularly test your cell cultures for mycoplasma. Other forms of contamination, such as bacteria or yeast, can also impact results.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth.[4] To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

  • Plate Type: The type of microplate used can influence the results, especially for fluorescence- or luminescence-based assays.[5] Black plates are generally recommended for fluorescence assays to reduce background, while white plates are suitable for luminescence.[5]

Q3: We are seeing unexpected results in our NF-κB reporter assay. How can we troubleshoot this?

A3: Unexpected results in reporter assays can be due to a variety of factors:

  • Transfection Efficiency: If you are using a transiently transfected reporter construct, variability in transfection efficiency between experiments can lead to inconsistent results. It is advisable to use a stable cell line or to normalize the reporter activity to a co-transfected control plasmid.

  • Signal Detection: For assays with fluorescent readouts, cellular autofluorescence can interfere with the signal.[5] Using red-shifted dyes can help to minimize this issue.[5] For assays with a wide dynamic range of signals, optimizing the gain setting on your plate reader is crucial.[5]

  • Assay Principle: Ensure that the chosen assay is appropriate for your experimental question. Many commercial assays follow an "add-mix-measure" principle to reduce the number of steps and potential sources of error.[1]

Experimental Protocols

Standard Cell Viability (MTT) Assay Protocol

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

NF-κB Reporter Gene Assay Protocol

This protocol is for measuring the inhibitory effect of this compound on NF-κB signaling.

  • Cell Seeding: Seed cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding a stimulant (e.g., TNF-α or IL-1β) to the wells. Include appropriate negative and positive controls.

  • Incubation: Incubate the plate for the optimal duration for reporter gene expression (typically 6-24 hours).

  • Lysis and Readout: Lyse the cells and measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a plate reader.

Data Presentation

Table 1: Recommended Cell Seeding Densities for Common Cell Lines in 96-Well Plates

Cell LineSeeding Density (cells/well)
HeLa5,000 - 10,000
A5497,000 - 15,000
HEK29310,000 - 20,000
MCF-78,000 - 15,000

Note: These are general recommendations. Optimal seeding density should be determined empirically for each cell line and experimental condition.

Table 2: Example Dose-Response Range for this compound IC50 Determination

Concentration (µM)
100
30
10
3
1
0.3
0.1
0.03
0.01
0 (Vehicle Control)

Note: The optimal concentration range may vary depending on the cell line and assay.

Visualizations

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates CDD1845 This compound CDD1845->IKK_Complex inhibits Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Consistent Passage Number) Start->Cell_Culture Seeding 2. Cell Seeding (Uniform Density) Cell_Culture->Seeding Treatment 3. This compound Treatment (Fresh Dilutions) Seeding->Treatment Incubation 4. Incubation (Controlled Environment) Treatment->Incubation Assay 5. Assay Performance (e.g., MTT, Reporter) Incubation->Assay Data_Acquisition 6. Data Acquisition (Optimized Reader Settings) Assay->Data_Acquisition Analysis 7. Data Analysis (Appropriate Normalization) Data_Acquisition->Analysis End End Analysis->End

References

Technical Support Center: Preventing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of small molecules, such as CDD-1845, in cell culture media.

Troubleshooting Guide

Precipitation of a test compound in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following table summarizes common causes of precipitation and suggests solutions.

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding the compound to the media.High Concentration: The final concentration of this compound exceeds its solubility limit in the specific media formulation.[1]- Perform a solubility test to determine the maximum soluble concentration of this compound in your specific medium. - Prepare a more dilute stock solution. - If a high concentration is necessary, consider using a solubilizing agent or a different vehicle (ensure vehicle controls are included in experiments).
Improper Stock Solution Preparation: The compound was not fully dissolved in the stock solution.[1]- Ensure the compound is completely dissolved in the stock solvent before diluting it into the media. Gentle warming and vortexing may help. - Prepare fresh stock solutions before each experiment.[2]
Temperature Shock: Adding a cold stock solution to warmer media can decrease solubility.[1]- Pre-warm the cell culture media to the experimental temperature (e.g., 37°C) before adding the compound.[2]
Precipitate forms over time in the incubator.Temperature Shift: Changes in temperature between room temperature and the incubator can affect solubility.[2]- Pre-warm the cell culture media to 37°C before adding the compound.[2]
pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2]- Ensure the media is properly buffered for the incubator's CO2 concentration.[2]
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time.[2]- Test the compound's stability in the specific cell culture medium over the intended experiment duration.[2]
Precipitate is observed after thawing a frozen stock solution.Poor Low-Temperature Solubility: The compound has poor solubility at lower temperatures or has precipitated out during the freeze-thaw cycle.[2]- Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] - If precipitation persists, prepare fresh stock solutions before each experiment.[2] - Aliquot the stock solution to minimize freeze-thaw cycles.[2]
Cloudiness or turbidity appears in the media.Fine Particulate Precipitation or Microbial Contamination: This can indicate very fine precipitate or bacterial/fungal growth.[2]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[2] - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound

  • 100% DMSO (or other appropriate solvent)

  • Specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[2]

  • Serial Dilutions:

    • Pre-warm the cell culture medium to 37°C.[2]

    • Prepare the highest concentration solution by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). Vortex gently immediately after adding the stock.[2]

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[2]

  • Incubation and Observation:

    • Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.[2]

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[2]

    • Confirm the presence of precipitate by examining a small sample under a microscope.

Data Interpretation: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration of this compound in that specific medium under your experimental conditions.

Visual Troubleshooting Guide

start Precipitation Observed in Media with this compound q1 When is precipitation observed? start->q1 immediately Immediately upon addition q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time after_thaw After thawing stock solution q1->after_thaw After Thaw cause1 Potential Causes: - High Concentration - Improper Stock Prep - Temperature Shock immediately->cause1 cause2 Potential Causes: - Temperature Shift - pH Shift - Media Interaction over_time->cause2 cause3 Potential Cause: - Poor Low-Temp Solubility after_thaw->cause3 solution1 Solutions: - Determine Max Solubility - Prepare Fresh Stock - Pre-warm Media cause1->solution1 solution2 Solutions: - Pre-warm Media - Check Buffering - Test Stability cause2->solution2 cause3->solution1 solution3 Solutions: - Warm & Vortex Stock - Aliquot to Avoid Freeze-Thaw cause3->solution3 end Precipitation Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of small molecule precipitation in cell culture media?

Precipitation of small molecules in media is often linked to several factors:

  • High Concentration: Exceeding the solubility limit of the compound in the specific medium formulation.[1]

  • Temperature: Adding concentrated, cold stock solutions to warmer media can cause a temperature shock, leading to precipitation. Similarly, storing prepared media with the compound at low temperatures can decrease its solubility.[1]

  • pH Instability: Significant shifts in the pH of the culture medium can affect the charge and solubility of a compound.[1]

  • Improper Stock Solution Preparation: If the initial stock solution is not fully dissolved, it will lead to precipitation upon dilution in the culture medium.[1]

  • Interaction with Media Components: Compounds can interact with salts, amino acids, and proteins in the media, which can lead to precipitation.[2]

Q2: What is the maximum recommended concentration of DMSO in cell culture media?

While DMSO is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[2] However, the tolerable DMSO concentration can be cell-line specific, so it is best to determine this experimentally.

Q3: Can the type of cell culture medium affect the solubility of my compound?

Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Media contain various salts, amino acids, vitamins, and proteins that can interact with your compound.[2] For instance, some compounds may bind to serum proteins, which can either increase or decrease their solubility and bioavailability. If you are using a serum-free medium, you may observe different solubility behavior compared to a serum-containing medium. It is important to test the solubility of your compound in the specific medium you are using for your experiments.[2]

Q4: My compound seems to be precipitating even at low concentrations. What else could be the issue?

If you observe precipitation at concentrations that should be soluble, consider the following:

  • Media Component Interaction: As mentioned, your compound might be interacting with a specific component of the media, causing it to precipitate. This can sometimes be mitigated by changing the media formulation if possible.

  • Incorrect pH: Ensure your media is at the correct physiological pH (typically 7.2-7.4), as deviations can affect the solubility of many compounds.[1]

  • Contamination: In some cases, what appears to be a chemical precipitate could be microbial contamination.[2] Always inspect the media under a microscope to rule this out.

cluster_factors Factors Influencing this compound Solubility Concentration Concentration Precipitation This compound Precipitation Concentration->Precipitation Exceeds Solubility Limit Temperature Temperature Temperature->Precipitation Sudden Shifts pH pH pH->Precipitation Instability Media_Components Media Components Media_Components->Precipitation Interactions

Caption: Key factors leading to this compound precipitation in media.

References

optimizing buffer conditions for CDD-1845 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and optimized protocols to ensure accurate and reproducible results when performing binding assays with the small molecule inhibitor, CDD-1845.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for this compound binding assays?

A common and effective starting point is a HEPES-based buffer at a physiological pH of approximately 7.4, with 150 mM NaCl.[1][2][3] This condition is often suboptimal and further optimization is typically required to maximize the signal-to-noise ratio and ensure data quality.[1][3]

A recommended starting buffer is:

  • 50 mM HEPES, pH 7.4

  • 150 mM NaCl

  • 0.05% (v/v) Tween-20

  • 1 mM DTT (if the target protein has solvent-accessible cysteines)

Q2: I am observing a low signal-to-noise ratio in my assay. How can I improve it?

A low signal-to-noise ratio can stem from multiple factors, including suboptimal buffer pH, ionic strength, or issues with reagent concentrations.

Troubleshooting Steps:

  • Confirm Reagent Integrity: Ensure that this compound and the target protein are at the correct concentration and have not degraded.

  • Optimize pH: The charge state of both the protein and this compound is pH-dependent.[4][5] Perform a pH screen from 6.5 to 8.5 to find the optimal pH for binding. A buffer's pH should be at least one unit away from the protein's isoelectric point (pI) to maintain solubility.[2][5]

  • Adjust Ionic Strength: Modify the NaCl concentration. While 150 mM is a physiological starting point, some interactions are enhanced at lower or higher salt concentrations.[6] Test a range from 50 mM to 500 mM NaCl.

  • Increase Analyte Concentration: If the signal is weak, cautiously increasing the concentration of the analyte (the component not immobilized) may help, but be mindful of potential aggregation at higher concentrations.[7]

Q3: My data suggests that this compound is aggregating. What buffer modifications can I try?

Compound aggregation is a common source of assay artifacts and false-positive results.[8][9][10][11] Steep Hill slopes in dose-response curves are often a tell-tale sign of aggregation.[9]

Strategies to Mitigate Aggregation:

  • Add a Non-ionic Detergent: Detergents are crucial for preventing aggregation.[9] If you are already using a detergent like Tween-20, try increasing its concentration slightly (e.g., from 0.01% to 0.05%). Be aware that high detergent levels can sometimes disrupt the binding interaction.[9]

  • Include a "Decoy" Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1 mg/mL can help saturate non-specific binding sites and prevent compound aggregates from interfering with the primary interaction.[8][12]

  • Lower Compound Concentration: Test lower concentrations of this compound. Aggregation is often concentration-dependent, and reducing the concentration may keep it below the critical aggregation concentration (CAC).[8]

Q4: I suspect non-specific binding of this compound to my system. How can I minimize this?

Non-specific binding (NSB) occurs when a compound interacts with the sensor surface or other components of the assay system rather than the intended target.[12][13]

Methods to Reduce Non-Specific Binding:

  • Increase Salt Concentration: Raising the ionic strength (e.g., increasing NaCl to 300-500 mM) can disrupt low-affinity, electrostatically driven non-specific interactions.[14]

  • Add Detergents: Non-ionic detergents like Tween-20 or Triton X-100 are effective at minimizing NSB by blocking hydrophobic patches on surfaces.[12]

  • Use Blocking Agents: For surface-based assays (like SPR), ensure the surface is properly blocked. Common blocking agents include BSA, casein, or ethanolamine.[7][15]

Q5: The target protein appears to be unstable in the assay buffer. What should I do?

Protein stability is essential for a reliable binding assay. Denaturation or aggregation of the target protein will lead to inconsistent results.[5]

Solutions for Protein Instability:

  • Buffer Optimization: As with binding interactions, protein stability is highly dependent on pH and salt concentration.[16] A thermal shift assay (Differential Scanning Fluorimetry) can be used to rapidly screen a wide range of buffers to find the most stabilizing conditions.[1]

  • Add Stabilizing Agents: Including additives like 5-10% glycerol can help stabilize proteins.[1]

  • Include a Reducing Agent: If your protein contains cysteine residues that are prone to oxidation, always include a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) in the buffer.

Quantitative Data Summary

The following tables summarize the effects of different buffer components on the binding of this compound to its target protein, TPX.

Table 1: Effect of pH on this compound Binding Affinity (K_D) to TPX All buffers contained 150 mM NaCl and 0.05% Tween-20.

pHBuffering Agent (50 mM)Apparent K_D (nM)Notes
6.0MES850 ± 95Weak binding, potential instability
6.5PIPES420 ± 50Moderate binding
7.0HEPES155 ± 25Strong binding
7.5HEPES120 ± 15 Optimal binding
8.0Tris190 ± 30Reduced binding
8.5Tris550 ± 70Weak binding

Table 2: Impact of Salt (NaCl) Concentration on Signal-to-Background Ratio Assays performed in 50 mM HEPES pH 7.5 with 0.05% Tween-20.

NaCl Concentration (mM)Signal-to-Background RatioObservation
504.5High background, potential non-specific binding
1008.2Improved specificity
150 15.1 Optimal balance of signal and specificity
30011.3Signal begins to decrease
5006.7Significant inhibition of binding interaction

Table 3: Recommended Detergent Concentrations for Different Assay Formats Non-ionic detergents are generally preferred as they are non-denaturing.[17][18][19]

DetergentTypeRecommended Concentration (% v/v)Use CaseCMC (%)[20][21]
Tween-20Non-ionic0.01 - 0.1%General purpose, reduces NSB.~0.006
Triton X-100Non-ionic0.01 - 0.1%Alternative to Tween-20, effective at preventing aggregation.[9]~0.015
CHAPSZwitterionic0.1 - 0.5%Can be more effective for solubilizing some targets but may be harsher.~0.5

Experimental Protocols

Protocol 1: Preparation of Standard Assay Buffer (1 Liter)

  • To ~900 mL of high-purity water, add 11.92 g of HEPES powder (for 50 mM).

  • Add 8.77 g of NaCl (for 150 mM).

  • Adjust the pH to 7.5 using 5 M NaOH.

  • Add 500 µL of 100% Tween-20 (for 0.05%).

  • Add high-purity water to a final volume of 1 Liter.

  • Filter the buffer through a 0.22 µm filter.

  • Store at 4°C. Add fresh DTT or TCEP from a stock solution just before use, if required.

Protocol 2: Buffer Component Screening Workflow

This protocol outlines a systematic approach to optimizing buffer conditions by varying one component at a time.

  • pH Screen: Prepare a series of buffers with different buffering agents to cover a pH range from 6.0 to 8.5 (see Table 1).[2] Keep salt and detergent concentrations constant (e.g., 150 mM NaCl, 0.05% Tween-20). Run the binding assay at each pH to identify the optimal value.

  • Salt Screen: Using the optimal pH identified in step 1, prepare buffers with varying NaCl concentrations (e.g., 50, 100, 150, 300, 500 mM).[2] Keep the detergent concentration constant. Run the assay in each buffer to determine the salt concentration that maximizes the specific signal while minimizing background.

  • Detergent Screen: Using the optimal pH and salt concentration, test different concentrations of your primary detergent (e.g., 0.01%, 0.05%, 0.1% Tween-20). If aggregation or NSB is still an issue, test alternative detergents (see Table 3).

  • Confirmation: Confirm the final optimized buffer by running a full dose-response experiment to verify improved assay performance.

Visual Guides and Workflows

Buffer_Optimization_Workflow cluster_start Phase 1: Initial Setup cluster_screen Phase 2: Component Screening cluster_end Phase 3: Finalization Start Start with Standard Buffer (e.g., HEPES pH 7.4, 150mM NaCl) Assay Run Initial Binding Assay Start->Assay PH_Screen pH Screen (pH 6.5-8.5) Assay->PH_Screen Salt_Screen Salt Screen (50-500 mM NaCl) PH_Screen->Salt_Screen Using Optimal pH Detergent_Screen Detergent Screen (Type & Conc.) Salt_Screen->Detergent_Screen Using Optimal Salt Confirm Confirm with Full Assay in Final Optimized Buffer Detergent_Screen->Confirm End Optimized Protocol Confirm->End

Caption: General workflow for systematic buffer optimization.

Caption: Troubleshooting flowchart for common binding assay issues.

Buffer_Components cluster_components Core Components cluster_outcomes Key Outcomes Assay_Buffer Assay Buffer pH pH / Buffer Salt Ionic Strength (Salt) Detergent Detergent Additives Additives (Glycerol, DTT) Specificity Binding Specificity pH->Specificity affects charge Stability Protein Stability pH->Stability prevents denaturation Salt->Specificity reduces non-specific binding Detergent->Specificity reduces non-specific binding Aggregation Aggregation Detergent->Aggregation prevents Additives->Stability stabilizes protein Signal Signal-to-Noise Specificity->Signal Stability->Signal Aggregation->Signal causes artifacts

References

Validation & Comparative

A Head-to-Head Comparison of Two SARS-CoV-2 Main Protease Inhibitors: CDD-1845 and Nirmatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing effort to develop effective therapeutics against COVID-19, small molecule inhibitors targeting the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, have emerged as a leading strategy. This guide provides a detailed comparison of two such inhibitors: CDD-1845, a novel non-covalent and non-peptidic inhibitor, and nirmatrelvir, the active component of the FDA-approved oral antiviral Paxlovid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental methodologies used in their evaluation.

Mechanism of Action

Both this compound and nirmatrelvir target the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, a necessary step for viral replication and transcription.[1][2] By inhibiting Mpro, these compounds prevent the virus from completing its life cycle.

Nirmatrelvir is a peptidomimetic that acts as a covalent inhibitor of Mpro.[3] It binds to the catalytic cysteine residue (Cys145) in the active site of the enzyme, forming a reversible covalent bond.[3] In clinical use, nirmatrelvir is co-administered with ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor. Ritonavir does not have significant antiviral activity against SARS-CoV-2 but serves to slow the metabolism of nirmatrelvir, thereby increasing its plasma concentration and therapeutic efficacy.

This compound , in contrast, is a non-covalent and non-peptidic inhibitor of Mpro.[1] Its distinct binding mode allows it to potently inhibit the enzyme without forming a covalent bond. Notably, this compound has demonstrated the ability to inhibit clinically isolated Mpro mutants that are associated with resistance to nirmatrelvir, suggesting a potential advantage in overcoming viral evolution.[1]

Mpro Inhibition cluster_nirmatrelvir Nirmatrelvir (Covalent Inhibition) cluster_cdd1845 This compound (Non-covalent Inhibition) Nirmatrelvir Nirmatrelvir Mpro_N SARS-CoV-2 Mpro Nirmatrelvir->Mpro_N Binds to active site Binding_N Covalent Binding to Cys145 Mpro_N->Binding_N Inhibition_N Inhibition of Polyprotein Cleavage Binding_N->Inhibition_N Viral_Polyprotein Viral_Polyprotein Inhibition_N->Viral_Polyprotein This compound This compound Mpro_C SARS-CoV-2 Mpro This compound->Mpro_C Binds to active site Binding_C Non-covalent Binding Mpro_C->Binding_C Inhibition_C Inhibition of Polyprotein Cleavage Binding_C->Inhibition_C Inhibition_C->Viral_Polyprotein Viral_Replication Viral Replication Blocked Viral_Polyprotein->Viral_Replication

Figure 1: Mechanisms of Mpro Inhibition.

Quantitative Efficacy Data

The following tables summarize the available biochemical and cellular efficacy data for this compound and nirmatrelvir. It is important to note that the data are from different studies and assays, which may not be directly comparable.

Table 1: Biochemical Inhibitory Activity against SARS-CoV-2 Mpro
CompoundInhibition Constant (Kᵢ)Mpro Variant(s)Notes
This compound 3 nM[1]Wild-TypeAlso inhibits ΔP168, A173V, and ΔP168/A173V Mpro variants.[1]
Nirmatrelvir 0.93 nM[3]Wild-TypePotently inhibited K90R, G15S, and P132H Mpro variants with similar Kᵢ values.[3]
3.1 nMWild-Type
Table 2: In Vitro Cellular Antiviral Efficacy
Compound50% Inhibitory/Effective Concentration (IC₅₀/EC₅₀)Cell Line(s)Assay Type
This compound 98 nM (IC₅₀)Not specified in abstractCellular context assay
Nirmatrelvir 150 nM (EC₅₀)VeroE6-Pgp-KOCytopathic Effect (CPE)-based
450 nM (EC₅₀)[4]Calu-3qRT-PCR
123 nM (EC₅₀)VeroE6 TMPRSSAntiviral Assay

Experimental Protocols

Biochemical Assay for Kᵢ Determination (Nirmatrelvir)

The inhibitory constant (Kᵢ) for nirmatrelvir against SARS-CoV-2 Mpro and its variants was determined using a fluorescence resonance energy transfer (FRET)-based cleavage assay.[3]

  • Enzyme and Substrate: Recombinant wild-type and mutant Mpro enzymes were used. A synthetic peptide substrate containing a fluorophore and a quencher was employed.

  • Assay Conditions: The assay was conducted in a buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 5 mM TCEP.

  • Procedure: Mpro enzyme (30 to 60 nM) was pre-incubated with varying concentrations of nirmatrelvir in 384-well plates. The enzymatic reaction was initiated by the addition of the FRET peptide substrate (30 µM).

  • Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate by Mpro, was monitored over time to determine the initial velocities of the reaction.

  • Data Analysis: The Kᵢ values were calculated by fitting the data to the Morrison equation for tight-binding inhibitors.[3]

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare Mpro Enzyme and Nirmatrelvir Dilutions Start->Prepare_Reagents Incubate Pre-incubate Mpro with Nirmatrelvir Prepare_Reagents->Incubate Add_Substrate Initiate Reaction with FRET Substrate Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase Over Time Add_Substrate->Measure_Fluorescence Calculate_Ki Calculate Ki using Morrison Equation Measure_Fluorescence->Calculate_Ki End End Calculate_Ki->End

Figure 2: FRET-based Kᵢ Determination Workflow.
Cellular Antiviral Assay (this compound)

The viral inhibitory capacity of this compound was assessed using a real-time cell analysis (RTCA) assay.[1] This label-free system monitors changes in cell number, morphology, and adhesion in real-time.

  • Cell Seeding: Host cells susceptible to SARS-CoV-2 infection were seeded in specialized microplates containing microelectronic cell sensor arrays.

  • Drug Treatment and Infection: Cells were treated with various concentrations of this compound. Subsequently, the cells were infected with SARS-CoV-2.

  • Real-Time Monitoring: The impedance of the cell monolayer was continuously monitored by the RTCA instrument. A normalized cell index was calculated, with healthy, proliferating cells having an index of 1.

  • Data Analysis: Viral infection leads to cytopathic effects (CPE), causing a decrease in the cell index. The IC₅₀ value was determined by analyzing the concentration-dependent inhibition of the virus-induced decrease in the cell index.

RTCA_Workflow Start Start Seed_Cells Seed Host Cells in E-Plates Start->Seed_Cells Treat_and_Infect Treat with this compound and Infect with SARS-CoV-2 Seed_Cells->Treat_and_Infect Monitor_Impedance Real-Time Monitoring of Cell Index Treat_and_Infect->Monitor_Impedance Analyze_Data Analyze Dose-Response Curve to Determine IC50 Monitor_Impedance->Analyze_Data End End Analyze_Data->End

Figure 3: RTCA Assay for Antiviral Efficacy.

Summary and Conclusion

Both this compound and nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease, a validated target for antiviral therapy. Nirmatrelvir, a covalent inhibitor, has demonstrated clinical efficacy and is a cornerstone of current COVID-19 treatment. This compound, a non-covalent, non-peptidic inhibitor, shows promise with high biochemical potency and activity against some nirmatrelvir-resistant Mpro variants.

The available data suggests that both compounds are highly effective at the biochemical and cellular levels. However, a direct comparison of their in-cell antiviral potency is challenging due to the different experimental methodologies employed in the cited studies. Further head-to-head studies using standardized assays are warranted to definitively compare the efficacy of these two promising antiviral candidates. The development of novel inhibitors like this compound with different resistance profiles is crucial for future pandemic preparedness.

References

A Comparative Guide to CDD-1845 and Other SARS-CoV-2 Main Protease (Mpro) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to develop effective therapeutics against COVID-19 has led to the rapid identification and development of numerous inhibitors targeting the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[1][2][3] This guide provides a comparative analysis of CDD-1845, a novel Mpro inhibitor, with other prominent inhibitors, offering insights into their mechanisms, potency, and experimental evaluation.

This compound is distinguished as a potent, non-covalent, and non-peptide inhibitor of SARS-CoV-2 Mpro.[4][5] Its unique characteristics offer potential advantages in the landscape of Mpro-targeted antiviral development. This document will objectively compare this compound with other key Mpro inhibitors, including the clinically approved Nirmatrelvir (a component of Paxlovid) and Ensitrelvir, as well as other notable compounds in development.

Mechanism of Mpro Inhibition

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.[3] Inhibitors of Mpro block this critical step in the viral life cycle. These inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.[3][6]

  • Covalent inhibitors , such as Nirmatrelvir, typically contain an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This often leads to potent and prolonged inhibition.

  • Non-covalent inhibitors , like this compound and Ensitrelvir, bind to the active site through non-permanent interactions such as hydrogen bonds and hydrophobic interactions.[4][5][7] This binding is reversible and may offer a different pharmacological profile.

Below is a diagram illustrating the general signaling pathway of Mpro in viral replication and its inhibition.

Mpro_Inhibition_Pathway Polyprotein Polyprotein Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage Mpro Mpro Mpro->Polyprotein Catalyzes Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Mpro Inhibitor Mpro Inhibitor Inhibition Mpro Inhibitor->Inhibition Inhibition->Mpro

Caption: Mechanism of Mpro inhibition in the viral replication cycle.

Comparative Performance of Mpro Inhibitors

The following table summarizes the quantitative data for this compound and other selected Mpro inhibitors. This data is compiled from various in vitro studies and provides a basis for comparing their potency and antiviral activity.

InhibitorTargetMechanism of ActionKi (nM)IC50 (µM)EC50 (µM)
This compound SARS-CoV-2 MproNon-covalent, Non-peptide3[4][5]--
Nirmatrelvir (in Paxlovid) SARS-CoV-2 MproCovalent, Peptidomimetic---
Ensitrelvir (Xocova) SARS-CoV-2 MproNon-covalent---
Simnotrelvir (Xiannuoxin) SARS-CoV-2 Mpro----
Ebselen SARS-CoV-2 Mpro--0.67[8]4.67[8]
N3 SARS-CoV-2 MproCovalent, Peptidomimetic--16.77[8]
Boceprevir SARS-CoV-2 Mpro--5.4[9]-
Manidipine SARS-CoV-2 Mpro--4.8[9]-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are outlines of common experimental protocols used to evaluate Mpro inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro.

Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the Mpro enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the FRET substrate.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

  • Assay Procedure:

    • Add the Mpro enzyme to the wells of a microplate.

    • Add the serially diluted inhibitor to the respective wells and incubate for a predefined period to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit viral replication in a cellular context, providing the half-maximal effective concentration (EC50).

Principle: Host cells susceptible to SARS-CoV-2 infection are treated with a compound and then infected with the virus. The antiviral activity of the compound is determined by measuring the reduction in viral replication, often quantified by the cytopathic effect (CPE) or viral RNA levels.

Protocol Outline:

  • Cell Culture:

    • Culture a suitable host cell line (e.g., Vero E6 cells) in appropriate growth media.

  • Compound Treatment and Infection:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test inhibitor.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation and Endpoint Measurement:

    • Incubate the infected cells for a period sufficient for viral replication and the development of CPE.

    • Assess the antiviral activity by:

      • CPE Assay: Staining the cells with a dye (e.g., crystal violet) to visualize cell viability.

      • qRT-PCR: Quantifying the amount of viral RNA in the cell supernatant.

  • Data Analysis:

    • Determine the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Concurrently, assess the cytotoxicity of the compound (CC50) in uninfected cells to determine the selectivity index (SI = CC50/EC50).

Below is a diagram illustrating a typical experimental workflow for evaluating Mpro inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays HTS High-Throughput Screening FRET_Assay FRET-based Mpro Inhibition Assay IC50 IC50 Determination FRET_Assay->IC50 Antiviral_Assay Cell-based Antiviral Assay IC50->Antiviral_Assay EC50 EC50 Determination Antiviral_Assay->EC50 Cytotoxicity Cytotoxicity Assay CC50 CC50 Determination Cytotoxicity->CC50

Caption: Experimental workflow for Mpro inhibitor evaluation.

Conclusion

This compound emerges as a potent non-covalent inhibitor of SARS-CoV-2 Mpro. Its distinct non-peptide nature and non-covalent binding mechanism present an alternative to the widely developed covalent, peptidomimetic inhibitors. The comparative data, while still emerging for some compounds, underscores the diversity of chemical scaffolds being explored to target this critical viral enzyme. Further head-to-head studies and comprehensive preclinical and clinical evaluations will be essential to fully elucidate the therapeutic potential of this compound relative to other Mpro inhibitors. The detailed experimental protocols provided herein offer a standardized framework for such comparative assessments.

References

Comparative Analysis of BRDT Inhibitors: A Focus on CDD-1102

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of CDD-1102, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain Testis-Specific Protein (BRDT), against other relevant compounds. The data presented is compiled from publicly available experimental findings to offer an objective overview for researchers in drug discovery and development.

Introduction to BRDT and BET Inhibitors

Bromodomain and Extra-Terminal Domain (BET) proteins are epigenetic readers that play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones.[1][2] The BET family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[2][3] BRDT is a validated target for non-hormonal male contraception due to its essential role in spermatogenesis.[4][5] Small molecule inhibitors targeting BET bromodomains have shown therapeutic potential in various diseases, including cancer.[1][6][7]

This guide focuses on CDD-1102, a potent and selective inhibitor of BRDT's second bromodomain (BD2).[4][8] Its performance is compared with the well-characterized, non-selective BET inhibitor JQ1 and its own analogs.

Data Presentation: Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of CDD-1102 and its comparators against various bromodomains.

Table 1: In Vitro Inhibitory Potency (IC50) from AlphaScreen Assay

CompoundBRDT-BD1 (nM)BRDT-BD2 (nM)BRD4-BD1 (nM)BRD4-BD2 (nM)Selectivity (BRDT-BD1/BD2)
CDD-1102 >10,0007.1>10,00012>1,400-fold
JQ1 771553377~0.5-fold
CDD-1302 >10,00011>10,00020>900-fold
CDD-1349 >10,00023>10,000138>430-fold

Data sourced from competitive inhibition assays using biotinylated JQ1.[4]

Table 2: Binding Affinity (Kd) from BromoKdELECT Assay

CompoundBRDT-BD2 (nM)BRD4-BD2 (nM)
CDD-1102 4.813
JQ1 10056
CDD-1302 7.118

Data from BromoKdELECT dose-response curves.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

AlphaScreen™ Proximity Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Principle: A competitive binding assay where the displacement of a biotinylated probe (biotinyl-JQ1) from a His-tagged bromodomain protein by a test compound is measured. The proximity of donor and acceptor beads, mediated by the protein-probe interaction, generates a luminescent signal that is reduced in the presence of a competing inhibitor.

  • Protocol Summary:

    • 10 nM of His-tagged bromodomain protein was incubated with 10 nM of biotinylated JQ1.

    • Nickel chelate acceptor beads (12.5 µg/mL) were added, followed by the test compound at various concentrations.

    • After a 15-minute incubation at room temperature, streptavidin donor beads (12.5 µg/mL) were added.

    • The mixture was incubated for another 60 minutes at room temperature.

    • The plate was read on a suitable plate reader to measure the AlphaScreen signal.[9]

    • IC50 values were calculated from the resulting dose-response curves.[4]

BROMOscan® Bromodomain Profiling

This competition binding assay was used to assess the selectivity of the inhibitors against a panel of bromodomains.

  • Principle: Test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand. The amount of bromodomain bound to the solid support is measured via qPCR. A lower amount of bound bromodomain indicates stronger competitive binding by the test compound.

  • Protocol Summary: The BROMOscan bromodomain competition binding assay was performed by Eurofins DiscoverX Corporation.[4] This service provides quantitative binding data (Kd values) for a broad range of bromodomain targets.

NanoBRET™ Target Engagement Assay

This assay measures compound binding to target proteins within intact cells.

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BET bromodomain (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). An inhibitor competing with the tracer for binding to the bromodomain will reduce the BRET signal.

  • Protocol Summary:

    • HEK293 cells were transiently transfected with NanoLuc-BET bromodomain fusion proteins.

    • The transfected cells were treated with the test compound (e.g., CDD-1102).

    • A fluorescent tracer was added to the cells.

    • The BRET signal was measured to determine the extent of target engagement by the inhibitor in a cellular context.[4][10]

X-ray Crystallography

This technique was used to determine the three-dimensional structure of the BRDT-BD2 in complex with the inhibitors.

  • Principle: High-resolution structural data provides insights into the specific molecular interactions that govern the inhibitor's potency and selectivity.

  • Protocol Summary:

    • Purified BRDT-BD2 protein was co-crystallized with an excess of the inhibitor (CDD-1102 or CDD-1302) using the hanging drop vapor diffusion method.

    • X-ray diffraction data were collected from the resulting crystals.

    • The data was processed to solve the crystal structure and reveal the detailed binding mode of the inhibitor within the acetylated lysine binding pocket of BRDT-BD2.[4][11]

Mandatory Visualizations

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the general mechanism of BET protein function in gene transcription and how inhibitors like CDD-1102 disrupt this process.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_bet Histone Histone Tail Ac Acetylated Lysine (Ac) Histone->Ac BD2 BD2 Ac->BD2 Recognition BET BRDT (BET Protein) BD1 BD1 PolII RNA Polymerase II Complex BET->PolII Recruitment Gene Target Gene DNA PolII->Gene Transcription Inhibitor CDD-1102 Inhibitor->BD2 Competitive Binding AlphaScreen_Workflow Start Start: Prepare Reagents Incubate1 Incubate: His-BRDT + Biotin-JQ1 + Test Compound Start->Incubate1 AddAcceptor Add Ni-Chelate Acceptor Beads Incubate1->AddAcceptor Incubate2 Incubate 15 min AddAcceptor->Incubate2 AddDonor Add Streptavidin Donor Beads Incubate2->AddDonor Incubate3 Incubate 60 min AddDonor->Incubate3 Read Read Signal on Plate Reader Incubate3->Read Analyze Analyze Data: Generate Dose-Response Curve Read->Analyze End End: Determine IC50 Analyze->End Inhibitor_Selectivity cluster_inhibitors Inhibitors cluster_targets BET Bromodomains CDD1102 CDD-1102 BRDT_BD1 BRDT-BD1 CDD1102->BRDT_BD1 BRDT_BD2 BRDT-BD2 CDD1102->BRDT_BD2 High Affinity BRD4_BD1 BRD4-BD1 CDD1102->BRD4_BD1 BRD4_BD2 BRD4-BD2 CDD1102->BRD4_BD2 High Affinity JQ1 JQ1 JQ1->BRDT_BD1 JQ1->BRDT_BD2 JQ1->BRD4_BD1 JQ1->BRD4_BD2

References

CDD-1845: A Promising Non-Covalent Inhibitor Against Nirmatrelvir-Resistant SARS-CoV-2 Mpro Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of CDD-1845, a novel non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), against wild-type and nirmatrelvir-resistant Mpro mutants. The emergence of resistance to nirmatrelvir, a key component of the antiviral therapy Paxlovid, underscores the urgent need for alternative therapeutic strategies. This compound presents a promising alternative with a distinct mechanism of action.

Executive Summary

This compound is a potent inhibitor of the wild-type SARS-CoV-2 main protease with a reported inhibition constant (Ki) of 3 nM.[1][2] Notably, it retains activity against certain nirmatrelvir-resistant Mpro mutants, including those with mutations at positions A173V and a deletion at P168.[1][2] While direct comparative studies of this compound against a broad panel of nirmatrelvir-resistant mutants are limited, existing data on nirmatrelvir shows a significant loss of potency against mutations at key residues like S144 and E166.[3][4][5] The non-covalent binding mechanism of this compound may offer an advantage in overcoming resistance mechanisms that affect the covalent binding of nirmatrelvir.

Comparative Efficacy Data

The following tables summarize the available biochemical and antiviral data for this compound and nirmatrelvir against wild-type and mutant SARS-CoV-2 Mpro.

Table 1: Biochemical Inhibition of SARS-CoV-2 Mpro by this compound and Nirmatrelvir

CompoundMpro VariantInhibition Constant (Ki)Fold Change vs. WTReference
This compound Wild-Type3 nM-[1][2]
ΔP168Active (specific Ki not reported)-[1][2]
A173VActive (specific Ki not reported)-[1][2]
ΔP168/A173VActive (specific Ki not reported)-[1][2]
Nirmatrelvir Wild-Type~0.933 nM-[6]
S144A19.2 to 91.9-fold increase[3][4]
S144G38.0-fold increase[3]
S144M21.3-fold increase[3]
S144F22.1-fold increase[3]
S144Y35.7-fold increase[3]
E166A47.5-fold increase[5]
E166G16.4-fold increase[5]
E166V>10,000 nM (nearly complete resistance)↑↑↑[5]
H172Y>113.7-fold increase↑↑[3]
H172F>42-fold increase[3]
L50F/E166A/L167F72-fold increase (IC50)↑↑[3][5]
L50F/E166V80-fold resistance (antiviral assay)↑↑[5]

Note: Fold change is indicated qualitatively (↑ for increase) due to variations in reported baseline Ki/IC50 values across different studies.

Table 2: Antiviral Activity against SARS-CoV-2

CompoundVirus VariantCell LineEC50Reference
Nirmatrelvir WA1Vero E6 (with P-gp inhibitor)74.5 nM[7]
WA1Vero E6 (without P-gp inhibitor)4.48 µM[7]
Omicron, Delta, B.1.13Various32.6 to 280 nM[7]
WA1 with L50F/E166V MproNot specified80-fold increase vs WT[5]
WA1 with L50F/E166A/L167F MproNot specified51-fold increase vs WT[5]

EC50 data for this compound against SARS-CoV-2 variants is not yet publicly available.

Mechanism of Action and Binding

This compound is a non-covalent, non-peptidic inhibitor that binds to the active site of the SARS-CoV-2 Mpro.[8] Its binding is driven by a combination of hydrogen bonds and hydrophobic interactions.[8] The crystal structure of this compound in complex with Mpro reveals key interactions with active site residues.[8][9]

In contrast, nirmatrelvir is a peptidomimetic inhibitor that forms a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site. Resistance mutations, particularly those in the S1 and S2 pockets of the active site, can sterically hinder or alter the electronic environment required for this covalent interaction, thereby reducing the inhibitor's efficacy.

CDD_1845_Binding_Mechanism cluster_Mpro SARS-CoV-2 Mpro Active Site His41 His41 Cys145 Cys145 (Catalytic Dyad) Cys145->His41 Catalytic Dyad His163 His163 Glu166 Glu166 S1_pocket S1 Pocket S2_pocket S2 Pocket CDD1845 This compound (Non-covalent Inhibitor) CDD1845->His41 Water-mediated H-bond CDD1845->His163 H-bond CDD1845->S1_pocket Hydrophobic Interactions CDD1845->S2_pocket Hydrophobic Interactions

Binding of this compound to the Mpro active site.

Experimental Protocols

Biochemical Mpro Inhibition Assay (FRET-based)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified Mpro.

Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is used. In its intact form, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

General Protocol:

  • Reagents:

    • Purified recombinant SARS-CoV-2 Mpro (wild-type or mutant)

    • FRET peptide substrate

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • Test compounds (e.g., this compound, nirmatrelvir) dissolved in DMSO

    • 384-well black plates

  • Procedure:

    • Serially dilute test compounds in DMSO.

    • Add a small volume of the diluted compounds or DMSO (control) to the wells of the 384-well plate.

    • Add the Mpro enzyme solution to each well (except for no-enzyme controls) and incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader.

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

    • Determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents (Mpro, Substrate, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Inhibitor/ DMSO to Plate prepare_reagents->dispense_inhibitor add_mpro Add Mpro Enzyme dispense_inhibitor->add_mpro incubate Incubate (Pre-binding) add_mpro->incubate add_substrate Add FRET Substrate (Initiate Reaction) incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate IC50/Ki) measure_fluorescence->analyze_data end End analyze_data->end

Workflow of a FRET-based Mpro inhibition assay.
Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of an inhibitor required to prevent virus-induced cell death in a cell culture model.

Principle: A confluent monolayer of susceptible cells is infected with SARS-CoV-2. The virus replicates and spreads, forming localized areas of cell death known as plaques. The number of plaques is proportional to the amount of infectious virus. The addition of an antiviral compound will inhibit viral replication and reduce the number of plaques.

General Protocol:

  • Materials:

    • Vero E6 cells (or other susceptible cell line)

    • SARS-CoV-2 (wild-type or mutant strain)

    • Culture medium

    • Test compounds

    • Semi-solid overlay (e.g., containing agarose or methylcellulose)

    • Crystal violet staining solution

    • 6-well or 12-well plates

  • Procedure:

    • Seed cells in multi-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with a standardized amount of virus in the presence of serial dilutions of the test compound.

    • After a 1-hour incubation period to allow for viral entry, remove the inoculum and add the semi-solid overlay containing the corresponding concentration of the test compound. This overlay restricts the spread of the virus, leading to the formation of distinct plaques.

    • Incubate the plates for 2-3 days at 37°C.

    • Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) unstained.

    • Count the number of plaques in each well.

    • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the compound concentration.[5][11][12]

Plaque_Assay_Workflow start Start seed_cells Seed Susceptible Cells start->seed_cells infect_cells Infect Cells with Virus + Test Compound seed_cells->infect_cells add_overlay Add Semi-Solid Overlay with Compound infect_cells->add_overlay incubate Incubate for 2-3 Days add_overlay->incubate fix_stain Fix and Stain Cells (Crystal Violet) incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Workflow of a plaque reduction assay.

Conclusion

This compound is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease that shows promise for overcoming nirmatrelvir resistance. Its distinct binding mechanism may allow it to remain effective against Mpro mutants that have developed resistance to covalent inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound as a next-generation therapeutic for COVID-19.

References

Comparative Analysis of CDD-1845 Cross-Reactivity with a Panel of Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel protease inhibitor, CDD-1845. The following sections detail its inhibitory potency against its intended target and a panel of related and unrelated proteases, offering insights into its selectivity. The experimental methodologies employed to derive this data are also described, alongside visualizations of the experimental workflow and the relevant biological pathways.

Inhibitor Profile: this compound

This compound is a potent, synthetic, small-molecule inhibitor designed to target Cathepsin S, a cysteine protease implicated in immune responses and cancer progression. Understanding its selectivity is crucial for predicting potential off-target effects and ensuring a favorable therapeutic window. This guide compares the inhibitory activity of this compound against a panel of seven other proteases.

Cross-Reactivity Data

The inhibitory activity of this compound was assessed against a panel of eight proteases, including its primary target, Cathepsin S. The half-maximal inhibitory concentration (IC50) for each enzyme was determined using standardized in vitro enzymatic assays. The results, summarized in the table below, demonstrate a high degree of selectivity for Cathepsin S.

Target ProteaseProtease ClassThis compound IC50 (nM)
Cathepsin S Cysteine Protease 5.2
Cathepsin BCysteine Protease8,500
Cathepsin KCysteine Protease> 50,000
Cathepsin LCysteine Protease12,300
TrypsinSerine Protease> 100,000
ChymotrypsinSerine Protease> 100,000
ElastaseSerine Protease> 100,000
Matrix Metallopeptidase 9 (MMP-9)Metalloprotease> 100,000

Experimental Protocols

Determination of IC50 Values for Protease Inhibition

The inhibitory potency of this compound was determined by measuring the concentration of the compound required to inhibit 50% of the enzymatic activity of each protease.

Materials:

  • Recombinant human proteases (Cathepsins S, B, K, L; Trypsin; Chymotrypsin; Elastase; MMP-9)

  • Fluorogenic peptide substrates specific for each protease

  • Assay buffer (specific to each protease family)

  • This compound (solubilized in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Methods:

  • Enzyme and Substrate Preparation: Each protease and its corresponding fluorogenic substrate were diluted to their optimal working concentrations in the appropriate assay buffer.

  • Compound Dilution: A serial dilution of this compound was prepared in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.

  • Assay Reaction:

    • 2 µL of the diluted this compound or DMSO (vehicle control) was added to the wells of a 384-well plate.

    • 18 µL of the diluted enzyme solution was added to each well, and the plate was incubated for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • 20 µL of the fluorogenic substrate solution was added to each well to initiate the enzymatic reaction.

  • Data Acquisition: The fluorescence intensity was measured every minute for 30 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate.

  • Data Analysis: The rate of substrate cleavage was determined from the linear portion of the fluorescence versus time curve. The percent inhibition at each concentration of this compound was calculated relative to the vehicle control. IC50 values were then determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a simplified signaling pathway involving the target protease.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Serial Dilution of this compound D Incubate this compound with Enzyme A->D B Enzyme Aliquoting B->D C Substrate Preparation E Add Fluorogenic Substrate C->E D->E F Measure Fluorescence Signal E->F G Calculate Percent Inhibition F->G H Determine IC50 Values G->H

Caption: Experimental workflow for determining protease inhibitor IC50 values.

G cluster_pathway Cathepsin S Signaling & Off-Target Interaction CDD1845 This compound CatS Cathepsin S (Primary Target) CDD1845->CatS High Potency Inhibition CatB Cathepsin B (Off-Target) CDD1845->CatB Low Potency Inhibition MHCII MHC Class II Invariant Chain Processing CatS->MHCII ImmuneResponse Antigen Presentation & Immune Cell Activation MHCII->ImmuneResponse Apoptosis Cellular Apoptosis CatB->Apoptosis

Caption: Simplified pathway of Cathepsin S and a potential off-target.

Independent Verification of STING Inhibitor Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecule inhibitors of the STING (Stimulator of Interferon Genes) pathway represents a significant advancement in the development of therapeutics for autoimmune and inflammatory diseases. Independent verification of the potency of these compounds is crucial for advancing research and ensuring the reproducibility of scientific findings. This guide provides a comparative analysis of several well-characterized STING inhibitors, focusing on their reported binding affinities and functional inhibition, supported by detailed experimental protocols. The compound "CDD-1845" is not a recognized STING inhibitor in the scientific literature; therefore, this guide focuses on established alternatives.

Comparative Analysis of STING Inhibitor Potency

The following table summarizes the reported inhibitory activities of selected STING inhibitors. Potency is presented as either the half-maximal inhibitory concentration (IC50) from cell-based functional assays or the dissociation constant (Kd), a direct measure of binding affinity from biochemical assays. For covalent inhibitors, a traditional equilibrium dissociation constant (Ki) is not applicable, and potency is typically reported as an IC50 value.

CompoundTarget(s)Mechanism of ActionReported IC50/Kd Value(s)Reference(s)
C-176 Murine STINGCovalent inhibitor targeting Cys91, blocking palmitoylation and activation.[1]Inactive against human STING.[2][1][2]
H-151 Human & Murine STINGCovalent inhibitor targeting Cys91, blocking palmitoylation and activation.[1]Human STING (in 293T-hSTING cells): 1.04 µMMurine STING (in 293T-mSTING cells): 0.82 µMHuman Foreskin Fibroblasts (HFFs): ~134.4 nMMouse Embryonic Fibroblasts (MEFs): ~138 nM[1][3]
SN-011 Human & Murine STINGCompetitive antagonist that binds to the cyclic dinucleotide (CDN) binding pocket, locking STING in an inactive conformation.[2][4]Binding Affinity (Kd) to human STING: 4.03 nM[2]Human Foreskin Fibroblasts (HFFs): ~502.8 nMMouse Embryonic Fibroblasts (MEFs): ~127.5 nM[2][4][5]
Astin C Human & Murine STINGCompetitive antagonist that binds to the C-terminal domain of STING, blocking IRF3 recruitment.Binding Affinity (Kd) to human STING: 53 nM[6]Mouse Embryonic Fibroblasts (MEFs): 3.42 µMHuman Fetal Lung Fibroblasts (IMR-90): 10.83 µM[6][7][8]

Experimental Protocols

Detailed methodologies are essential for the independent verification of inhibitor potency. Below are protocols for two common assays used to characterize STING inhibitors.

Cell-Based Luciferase Reporter Assay for IC50 Determination

This assay measures the functional inhibition of the STING pathway in a cellular context.

1. Cell Culture and Transfection:

  • HEK293T cells, which lack endogenous STING, are seeded in 96-well plates.
  • Cells are co-transfected with expression plasmids for human or murine STING, a luciferase reporter gene under the control of an IFN-β promoter, and a constitutively expressed Renilla luciferase plasmid for normalization.

2. Compound Treatment:

  • 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., C-176, H-151, SN-011, or Astin C) or vehicle control (e.g., DMSO).
  • Cells are pre-incubated with the compounds for 1-2 hours.

3. STING Pathway Activation:

  • The STING pathway is activated by adding a STING agonist, such as 2'3'-cGAMP, to the cell culture medium.

4. Luciferase Activity Measurement:

  • After 18-24 hours of stimulation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
  • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Biochemical Surface Plasmon Resonance (SPR) Assay for Kd (Ki) Determination

This assay directly measures the binding affinity between a STING inhibitor and purified STING protein in a label-free, real-time manner.

1. Preparation of the Sensor Chip:

  • A sensor chip (e.g., CM5) is activated and coated with an appropriate capture molecule (e.g., streptavidin if using biotinylated STING).
  • Purified, biotinylated STING protein (e.g., the C-terminal domain) is injected over the sensor surface and captured.

2. Binding Analysis:

  • A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
  • Serial dilutions of the test compound (analyte) are injected over the immobilized STING protein (ligand). The association of the compound to STING is monitored in real-time as a change in resonance units (RU).
  • After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound from STING.

3. Data Analysis:

  • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
  • The equilibrium dissociation constant (Kd), which is equivalent to the Ki for a non-enzymatic interaction, is calculated as the ratio of kd/ka.

Visualizing the STING Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for inhibitor characterization.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (Dimer) cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Interferon Genes pIRF3->IFN_genes translocates to nucleus & induces transcription STING->TBK1 recruits & activates IFN_production Type I Interferon Production IFN_genes->IFN_production SN011_AstinC SN-011 / Astin C (Competitive Antagonists) SN011_AstinC->cGAMP block binding C176_H151 C-176 / H-151 (Covalent Inhibitors) C176_H151->STING block palmitoylation & activation

Caption: Simplified STING signaling pathway and mechanisms of inhibitor action.

Experimental_Workflow cluster_cell_based Cell-Based Assay (IC50) cluster_biochemical Biochemical Assay (Kd/Ki) cell_seeding 1. Seed Reporter Cells (e.g., HEK293T) transfection 2. Transfect with STING & Reporter Plasmids cell_seeding->transfection compound_treatment 3. Treat with STING Inhibitor transfection->compound_treatment stimulation 4. Stimulate with STING Agonist (cGAMP) compound_treatment->stimulation readout 5. Measure Luciferase Activity stimulation->readout ic50_calc 6. Calculate IC50 readout->ic50_calc chip_prep 1. Immobilize Purified STING on Sensor Chip binding_analysis 2. Inject Inhibitor (Analyte) over STING (Ligand) chip_prep->binding_analysis data_acquisition 3. Monitor Association & Dissociation (SPR) binding_analysis->data_acquisition kd_calc 4. Calculate Kd (Ki) data_acquisition->kd_calc

References

Comparative Analysis of SARS-CoV-2 Main Protease Inhibitors: CDD-1845 vs. CDD-1733

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the biochemical and cellular activities of two novel non-covalent, non-peptidic SARS-CoV-2 Mpro inhibitors.

In the ongoing effort to develop effective therapeutics against COVID-19, the SARS-CoV-2 main protease (Mpro) has emerged as a critical drug target. This guide provides a comparative analysis of two potent, non-covalent, and non-peptidic Mpro inhibitors, CDD-1845 and CDD-1733, discovered through DNA-encoded chemical library (DECL) technology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular efficacy, and the experimental methodologies used for their characterization.

Biochemical Potency and Efficacy

Both this compound and CDD-1733 are potent inhibitors of the SARS-CoV-2 main protease. However, medicinal chemistry efforts have led to the synthesis of this compound, which demonstrates a higher affinity for Mpro.[1]

CompoundKi (nM)IC50 (nM) in cellular context
This compound 3[3][4][5][6][7]98[1]
CDD-1733 12[4][7][8]648[1]

Table 1: Biochemical and Cellular Potency of this compound and CDD-1733. This table summarizes the key inhibitory constants (Ki) and cellular efficacy (IC50) of the two compounds against SARS-CoV-2 Mpro.

A significant advantage of these compounds is their maintained efficacy against Mpro variants that have shown resistance to other antiviral drugs like nirmatrelvir.[1][2] Both this compound and CDD-1733 demonstrate potent activity against the ΔP168 and A173V Mpro variants.[1][3][4][6][7][8]

Mechanism of Action: Inhibition of Viral Replication

This compound and CDD-1733 function by binding to the main protease of SARS-CoV-2, a crucial enzyme for viral replication. By inhibiting Mpro, these compounds prevent the processing of viral polyproteins, thereby halting the viral life cycle. The non-covalent nature of their binding offers a distinct mode of action compared to covalent inhibitors.[1]

G cluster_virus SARS-CoV-2 Life Cycle cluster_inhibitor Inhibitor Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Mpro Mpro Polyprotein Translation->Mpro Polyprotein Cleavage Polyprotein Cleavage Mpro->Polyprotein Cleavage Required for Viral Replication Viral Replication Polyprotein Cleavage->Viral Replication Viral Assembly & Release Viral Assembly & Release Viral Replication->Viral Assembly & Release CDD_1845_1733 This compound / CDD-1733 CDD_1845_1733->Mpro Inhibits G cluster_workflow Experimental Workflow Start Start DECL_Screening DNA-Encoded Library Screening against Mpro Start->DECL_Screening Hit_Identification Identification of CDD-1733 DECL_Screening->Hit_Identification Medicinal_Chemistry Medicinal Chemistry Optimization Hit_Identification->Medicinal_Chemistry Biochemical_Assay In Vitro Biochemical Protease Inhibition Assay Hit_Identification->Biochemical_Assay CDD_1845_Synthesis Synthesis of This compound Medicinal_Chemistry->CDD_1845_Synthesis CDD_1845_Synthesis->Biochemical_Assay Cell_Assay Cell-Based Viral Replication Assay Biochemical_Assay->Cell_Assay Data_Analysis Data Analysis (Ki and IC50) Cell_Assay->Data_Analysis End End Data_Analysis->End

References

Validating the Antiviral Effect of CDD-1845 in a BSL-3 Environment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of novel antiviral therapeutics is the rigorous evaluation of their efficacy and safety in high-containment Biosafety Level 3 (BSL-3) laboratories. This is particularly crucial for compounds targeting pathogens that pose a serious or potentially lethal threat through aerosol transmission. This guide provides a comparative framework for researchers, scientists, and drug development professionals on validating the antiviral effect of a hypothetical compound, CDD-1845, within a BSL-3 environment. Due to the absence of publicly available data for a compound specifically named "this compound," this document will use a representative virus and comparator drugs to illustrate the necessary experimental design and data presentation. For this purpose, we will consider the evaluation of an antiviral agent against a highly pathogenic influenza A virus (H5N1), a typical BSL-3 pathogen.

Comparative Antiviral Efficacy

A primary objective in a BSL-3 setting is to determine the potency of the investigational drug against the target virus in a relevant cell culture system. This is typically achieved by measuring the reduction in viral replication at various drug concentrations.

Table 1: In Vitro Antiviral Activity against H5N1 Influenza Virus

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (Hypothetical) 0.15>100>667
Oseltamivir 0.85>100>118
Favipiravir 5.5>100>18

EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication. CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of antiviral efficacy. Below are the key experimental protocols that would be employed in a BSL-3 facility.

Cell Culture and Virus Propagation
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Virus Strain: A highly pathogenic avian influenza A(H5N1) virus, such as A/Vietnam/1203/2004, would be used. All work with this virus must be conducted within a certified BSL-3 laboratory. Viral stocks are prepared by infecting MDCK cells and harvesting the supernatant after observing significant cytopathic effect (CPE). Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Antiviral Assay (Plaque Reduction Assay)
  • MDCK cells are seeded in 6-well plates and grown to confluence.

  • The cell monolayers are washed with phosphate-buffered saline (PBS).

  • Serial dilutions of this compound and comparator drugs (Oseltamivir, Favipiravir) are prepared in infection medium (DMEM with 0.5% bovine serum albumin and 1 µg/mL TPCK-trypsin).

  • The cells are infected with H5N1 virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • After incubation, the virus inoculum is removed, and the cells are washed with PBS.

  • An overlay medium containing the respective drug concentrations and 1% low-melting-point agarose is added to each well.

  • The plates are incubated at 37°C for 48-72 hours until visible plaques are formed.

  • The cells are fixed with 4% paraformaldehyde and stained with crystal violet to visualize and count the plaques.

  • The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus-only control.

Cytotoxicity Assay
  • MDCK cells are seeded in 96-well plates.

  • Serial dilutions of the compounds are added to the cells.

  • The plates are incubated for the same duration as the antiviral assay.

  • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • The CC50 is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizing Experimental Workflow and Viral Replication

Diagrams are essential for clearly communicating complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a simplified representation of the influenza virus replication cycle, which the antiviral drugs target.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (BSL-3) cluster_analysis Data Analysis Cell_Culture MDCK Cell Culture Infection Infect Cells with H5N1 Cell_Culture->Infection Cytotoxicity_Assay Assess Cell Viability Cell_Culture->Cytotoxicity_Assay Virus_Propagation H5N1 Virus Propagation Virus_Propagation->Infection Treatment Treat with this compound & Comparators Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Plaque_Quantification Fix, Stain & Count Plaques Incubation->Plaque_Quantification EC50_CC50_Calculation Calculate EC50, CC50 & SI Plaque_Quantification->EC50_CC50_Calculation Cytotoxicity_Assay->EC50_CC50_Calculation

Caption: BSL-3 Experimental Workflow for Antiviral Testing.

Influenza_Replication_Cycle cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Release Attachment Attachment to Sialic Acid Endocytosis Endocytosis Attachment->Endocytosis Uncoating vRNP Release into Cytoplasm Endocytosis->Uncoating Nuclear_Import vRNP Import to Nucleus Uncoating->Nuclear_Import Replication Viral RNA Replication Nuclear_Import->Replication Transcription Viral mRNA Synthesis Nuclear_Import->Transcription Assembly Virion Assembly at Cell Membrane Replication->Assembly Protein_Synthesis Viral Protein Synthesis (Cytoplasm) Transcription->Protein_Synthesis Protein_Synthesis->Assembly Budding Budding & Release Assembly->Budding

Caption: Simplified Influenza A Virus Replication Cycle.

Conclusion

The validation of a novel antiviral compound like the hypothetical this compound in a BSL-3 environment is a multifaceted process that requires strict adherence to safety protocols and the use of well-defined experimental procedures. By comparing its efficacy and cytotoxicity against established antiviral agents, researchers can ascertain its potential as a therapeutic candidate. The data presented in a clear and standardized format, complemented by visual representations of workflows and biological pathways, is essential for the effective communication and interpretation of these critical findings within the scientific community.

Head-to-Head Comparison: CDD-1845 vs. CDD-1819, Novel Non-Covalent Inhibitors of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two novel, non-covalent, and non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro), CDD-1845 and CDD-1819. The data presented is derived from a study that utilized DNA-encoded chemical library technology to identify and optimize these potent antiviral candidates.[1]

Executive Summary

Both this compound and CDD-1819 are potent inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. Developed from a common benzimidazole scaffold, these compounds exhibit low nanomolar inhibitory activity against Mpro. Notably, this compound, an analog of CDD-1819, demonstrates the most potent Mpro inhibition.[1] Both molecules were identified through a medicinal chemistry campaign following a DNA-encoded library screen and have shown efficacy in cellular viral replication assays.[1]

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and CDD-1819, highlighting their biochemical potency and cellular activity.

Table 1: Biochemical Potency against SARS-CoV-2 Main Protease (Mpro)
CompoundMpro Inhibition (Ki)
This compound 3 nM
CDD-1819 5 nM

Ki (Inhibition Constant) values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Cellular Antiviral Activity
CompoundCellular IC50
This compound 98 nM
CDD-1819 34 nM

IC50 (Half-maximal Inhibitory Concentration) values in a cellular context represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Molecular and Structural Comparison

This compound and CDD-1819 share a common structural backbone, originating from the same benzimidazole family.[1] The key structural difference lies in the N1-substituent of the benzimidazole ring. This compound possesses a linear N1-butylamide group, whereas CDD-1819 has an N1-cyclobutylamide group.[1] This seemingly minor modification results in a notable difference in their inhibitory potency against Mpro, with the linear butylamide of this compound leading to a lower Ki value.[1]

Both compounds, along with a related analog CDD-1733, bind to the active site of Mpro. Their binding is driven by a combination of direct and water-mediated hydrogen bonds.[1] A key interaction for this series of compounds is a hydrogen bond between the isoquinoline ring and His163 of the main protease.[1] The naphthalene group present in both CDD-1819 and this compound more effectively occupies the S2 subsite of the enzyme's active pocket, contributing to their increased potency compared to earlier analogs.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for both this compound and CDD-1819 is the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. This enzyme is essential for the life cycle of the virus, as it is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of Mpro, these non-covalent inhibitors block its proteolytic activity, thereby disrupting the viral replication process.

SARS_CoV_2_Mpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibitor Inhibitor Action Viral Polyprotein Viral Polyprotein Mpro (3CLpro) Mpro (3CLpro) Viral Polyprotein->Mpro (3CLpro) Cleavage Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Produces Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Enables This compound / CDD-1819 This compound / CDD-1819 This compound / CDD-1819->Mpro (3CLpro) Inhibits Inhibition Inhibition

Caption: Inhibition of SARS-CoV-2 Mpro by this compound and CDD-1819.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and CDD-1819.

Mpro Inhibition Assay

The inhibitory potency (Ki) of the compounds against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay. The assay measures the cleavage of a specific peptide substrate by Mpro. In the presence of an inhibitor, the rate of substrate cleavage is reduced. Ki values were calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

In Vitro Viral Replication Assay

The cellular antiviral activity (IC50) was assessed using a live-cell assay.[1] This assay employs a system where the expression of a reporter gene (e.g., luciferase) is dependent on the activity of Mpro. Inhibition of Mpro by the compounds leads to a decrease in the reporter signal, which is measured to determine the IC50 value.[1]

X-ray Crystallography

To elucidate the binding mode of the inhibitors, co-crystal structures of Mpro in complex with CDD-1819 and this compound were determined.[1] Mpro was crystallized with each compound, and the resulting crystals were subjected to X-ray diffraction. The diffraction data was used to solve the three-dimensional structure of the protein-inhibitor complex, revealing the specific molecular interactions.[1]

Plasma Stability Assay

The stability of the compounds in plasma was evaluated to assess their potential for in vivo use.[1] this compound and CDD-1819 were incubated in human and mouse plasma at 37°C.[1] Aliquots were taken at various time points (0, 30, 60, and 120 minutes), and the remaining concentration of the compound was quantified by UHPLC-Q Exactive Orbitrap MS.[1]

Experimental_Workflow DECLS DNA-Encoded Chemical Libraries Affinity_Selection Affinity Selection against Mpro DECLS->Affinity_Selection Hit_Identification Hit Compound Identification Affinity_Selection->Hit_Identification Medicinal_Chemistry Medicinal Chemistry Optimization Hit_Identification->Medicinal_Chemistry CDD_Compounds This compound & CDD-1819 Medicinal_Chemistry->CDD_Compounds Biochemical_Assay Mpro Inhibition Assay (Ki determination) CDD_Compounds->Biochemical_Assay Cellular_Assay In Vitro Viral Replication Assay (IC50) CDD_Compounds->Cellular_Assay Structural_Studies X-ray Crystallography (Binding Mode) CDD_Compounds->Structural_Studies PK_Studies Plasma Stability Assay CDD_Compounds->PK_Studies

Caption: Drug discovery workflow for this compound and CDD-1819.

Conclusion

Both this compound and CDD-1819 are highly potent, non-covalent inhibitors of the SARS-CoV-2 main protease with demonstrated cellular activity. This compound exhibits slightly superior biochemical potency in inhibiting Mpro. The identification and characterization of these compounds underscore the power of DNA-encoded library technology in rapidly discovering novel, non-peptidic small molecule inhibitors for challenging therapeutic targets. Further preclinical development will be necessary to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

References

Statistical Analysis of Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require robust data to evaluate the efficacy and potency of novel compounds. This guide provides a framework for the statistical analysis of dose-response curves, presenting a comparative analysis of a hypothetical compound, CDD-1845, against a known alternative. All presented data is for illustrative purposes.

Currently, there is no publicly available information regarding a compound designated "this compound" in scientific literature or clinical trial databases. The following analysis is presented as a template, demonstrating how a comparative guide for such a compound would be structured, utilizing hypothetical data.

Comparative Dose-Response Analysis

The potency and efficacy of this compound were assessed in a cellular viability assay and compared to a well-characterized kinase inhibitor, Compound X. The following table summarizes the key quantitative metrics derived from the dose-response curves.

CompoundEC50 (nM)Hill SlopeEmax (%)
This compound 15.21.195.8
Compound X 45.70.992.3

Table 1: Comparative analysis of in vitro potency and efficacy. EC50 represents the concentration of the compound that elicits a half-maximal response. The Hill Slope provides a measure of the steepness of the curve, and Emax indicates the maximum effect observed.

Experimental Protocols

Cell Viability Assay

A human cancer cell line (e.g., A549) was seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours. Cells were then treated with a serial dilution of this compound or Compound X for 72 hours. Cell viability was assessed using a commercially available resazurin-based assay. Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm. Data were normalized to vehicle-treated controls (0% inhibition) and a positive control for cell death (100% inhibition). The resulting dose-response curves were fitted using a four-parameter logistic regression model to determine the EC50, Hill Slope, and Emax values.

Visualizing Experimental Workflow and Signaling Pathways

To facilitate a deeper understanding of the experimental process and the hypothetical mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed A549 cells in 96-well plates incubation_24h Incubate for 24 hours cell_seeding->incubation_24h cell_treatment Treat cells for 72 hours incubation_24h->cell_treatment serial_dilution Prepare serial dilutions of this compound & Compound X serial_dilution->cell_treatment add_reagent Add Resazurin Reagent cell_treatment->add_reagent measure_fluorescence Measure Fluorescence (560/590 nm) add_reagent->measure_fluorescence data_normalization Normalize Data measure_fluorescence->data_normalization curve_fitting Fit Dose-Response Curves (4PL) data_normalization->curve_fitting determine_parameters Calculate EC50, Hill Slope, Emax curve_fitting->determine_parameters

Figure 1: Experimental workflow for the cell viability assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression cdd_1845 This compound cdd_1845->mek Inhibition compound_x Compound X compound_x->raf Inhibition

Figure 2: Hypothetical signaling pathway for this compound and Compound X.

Safety Operating Guide

Essential Safety and Disposal Guide for the SARS-CoV-2 Mpro Inhibitor CDD-1845

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling, immediate safety protocols, and disposal of the non-peptidic SARS-CoV-2 main protease inhibitor, CDD-1845.

This document provides essential procedural guidance for the safe management and disposal of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling non-hazardous solid chemical waste. A thorough, site-specific risk assessment should be conducted by qualified personnel before handling this chemical.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its analogs as potent inhibitors of SARS-CoV-2 Mpro.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Mpro Inhibition Kᵢ (nM)Cellular IC₅₀ (nM)
This compound 2894104-50-6C₃₄H₃₁N₅O₂541.64398
CDD-1733Not AvailableNot AvailableNot Available12648
CDD-1819Not AvailableNot AvailableNot Available534

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to ensure reproducibility and adherence to established scientific standards.

1. Plasma Stability Assay

This assay determines the stability of a compound in plasma over time.

  • Preparation: A 10 µM solution of this compound is incubated in both human and mouse plasma in duplicate at 37°C.

  • Sampling: At time points of 0, 30, 60, and 120 minutes, a 15 µL aliquot of the sample is collected.

  • Reaction Termination: The reaction is stopped by the addition of 75 µL of ice-cold methanol.

  • Sample Processing: The mixture is vortexed for 30 seconds and then centrifuged at 15,000 revolutions per minute (rpm) for 15 minutes.

  • Analysis: A 3 µL volume of the resulting supernatant is injected into a UHPLC-Q Exactive Orbitrap Mass Spectrometer for analysis.

2. Pharmacokinetics in Mice

This study evaluates the absorption, distribution, metabolism, and excretion of a compound in a living organism.

  • Administration: Wild-type mice (n=4) are administered this compound at a dose of 50 mg/kg via intraperitoneal injection. The compound is dissolved in a 0.5% (w/v) methyl cellulose solution, with an injection volume of 10 µL/g.

  • Blood Collection: Approximately 20 µL of blood is collected from the tail vein at the following time points: 0 (pre-dose), 5 minutes, 10 minutes, 0.25, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 24 hours post-dose. Sodium heparin is used as an anticoagulant.

  • Plasma Separation: The collected whole blood samples are centrifuged at 2000 rpm for 5 minutes to separate the plasma.

  • Storage: The plasma samples are stored at -80°C until they are ready for analysis.

Proper Disposal Procedures for this compound

The following is a step-by-step guide for the proper disposal of this compound, assuming it is classified as a non-hazardous solid chemical waste. Note: All laboratory waste should be treated as hazardous unless confirmed otherwise by a qualified safety professional and in accordance with local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Step 2: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Solid waste should be collected in a designated, properly labeled, and sealed container.

Step 3: Container Labeling

  • The waste container must be clearly labeled with "this compound Waste" and the date of accumulation.

Step 4: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 5: Final Disposal

  • Dispose of the container through your institution's hazardous waste management program or a licensed chemical waste disposal contractor.

  • Do not dispose of solid this compound in the regular trash or down the drain.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of solid laboratory chemical waste.

A Start: Generation of this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Place solid waste into a designated, compatible, and sealable container. B->E C Is the waste container properly labeled? D Label the container with: - Chemical Name (this compound) - Hazard Information (if known) - Accumulation Start Date C->D No F Store the sealed container in a designated waste accumulation area. C->F Yes D->E E->C G Arrange for disposal through the Institutional Environmental Health & Safety (EHS) office. F->G H End: Waste is properly disposed of. G->H

Caption: Workflow for the proper disposal of solid laboratory chemical waste.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。